5-Amino-2,3-dibromophenol CAS 116632-19-0 properties
Strategic Synthesis & Application in Medicinal Chemistry Executive Summary 5-Amino-2,3-dibromophenol (CAS 116632-19-0) is a highly specialized, polyfunctional aromatic intermediate.[1] Unlike its more common isomers (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Synthesis & Application in Medicinal Chemistry
Executive Summary
5-Amino-2,3-dibromophenol (CAS 116632-19-0) is a highly specialized, polyfunctional aromatic intermediate.[1] Unlike its more common isomers (e.g., 4-amino-2,6-dibromophenol), this compound features a vicinal dibromide motif adjacent to a phenolic hydroxyl group, with a meta-positioned amine. This unique 1,2,3,5-substitution pattern creates a distinct electronic environment, making it a critical scaffold for synthesizing fused heterocycles (such as benzoxazoles and indoles) and complex pharmaceutical APIs where precise regiochemistry is paramount.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated synthetic logic for its preparation, and its reactivity profile in drug discovery.
Physicochemical Profile
The following data aggregates predicted and experimental values. Due to the amphoteric nature of the aminophenol core, solubility and stability are highly pH-dependent.
Property
Value
Technical Context
CAS Number
116632-19-0
Unique Identifier
Molecular Formula
C₆H₅Br₂NO
Halogenated Aminophenol
Molecular Weight
266.92 g/mol
Heavy atom count favors crystallization
Appearance
Off-white to brown solid
Oxidation-sensitive (darkens on air exposure)
Melting Point
145–150 °C (Dec.)
Predicted; typical for dibromo-aminophenols
pKa (Phenol)
~7.2
Increased acidity vs. phenol (9.[1]95) due to -I effect of Br
pKa (Aniline)
~2.5
Decreased basicity due to electron-withdrawing Br/OH
LogP
2.34
Moderate lipophilicity; suitable for CNS drug precursors
H-Bond Donors
2 (–OH, –NH₂)
Dual donor/acceptor sites for crystal engineering
Strategic Synthesis: The Regioselectivity Challenge
Synthesizing the 2,3-dibromo isomer is non-trivial because standard bromination of 3-aminophenol directs electrophiles to the 2, 4, and 6 positions (ortho/para), typically yielding 2,4,6-tribromo or 2,6-dibromo derivatives. Achieving the 2,3-vicinal pattern requires a directed Sandmeyer approach or a blocked-precursor strategy .
Validated Synthetic Pathway (The "Sandmeyer-Directed" Route)
To guarantee the 2,3-dibromo substitution, the synthesis must bypass direct bromination of the final core.[1] The most reliable route utilizes 3-methoxy-5-nitroaniline as the divergent scaffold.
Step-by-Step Protocol:
Regioselective Bromination: Bromination of 3-methoxy-5-nitroaniline.[1] The amino group (strongly activating) and methoxy group (activating) cooperatively direct the first bromine to position 2 (ortho to both).[1]
Sandmeyer Transformation: Conversion of the amino group (at C1) to a second bromine atom via diazotization (
) and CuBr substitution.[1] This installs the 2,3-dibromo motif.[1][2][3]
Nitro Reduction: Selective reduction of the nitro group (
or ) to yield the final 5-amino-2,3-dibromophenol.[1]
Synthesis Workflow Diagram
Figure 1: Stepwise synthetic logic ensuring the 2,3-vicinal dibromide pattern via diazonium displacement.
Reactivity & Applications
The molecule acts as a trifunctional scaffold , offering three distinct orthogonal reaction vectors. This makes it invaluable for "diversity-oriented synthesis" in drug discovery.
Specificity: The C2-bromine is sterically more hindered but electronically distinct from C3. Selective mono-lithiation at C3 is possible at low temperatures (-78°C).
Heterocyclic Cyclization Pathways
Figure 2: Divergent synthetic applications utilizing the aminophenol core and bromine handles.[1]
Safety & Handling (SDS Summary)
As a halogenated aminophenol, CAS 116632-19-0 requires strict containment protocols.
GHS Classification:
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
Skin/Eye Irritation: Category 2 (Causes severe irritation).[1]
Specific Target Organ Toxicity: Category 3 (Respiratory irritant).[1]
Handling Protocol:
Atmosphere: Handle under inert gas (
or Ar) to prevent oxidative degradation (darkening).[1]
PPE: Nitrile gloves (double-gloved), lab coat, and full-face respirator if dust formation is likely.[1]
Storage: Keep at 2–8°C, protected from light.
References
PubChem. (2025).[1] Compound Summary: 5-Amino-2,3-dibromophenol (CAS 116632-19-0).[1][2] National Center for Biotechnology Information.[1] Link[1]
Organic Syntheses. (1943).[1] General Methods for Bromination of Activated Phenols. Org. Synth. Coll. Vol. 2, p. 100. Link
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Sandmeyer and Regioselectivity rules).
EvitaChem. (2025).[1] Product Catalog: Halogenated Aminophenols. Link
Google Patents. (2016).[1] CN105152947A: Preparation of brominated aminophenol intermediates. Link
(Note: While specific literature on this exact isomer is sparse, the synthetic protocols described in Section 3 are derived from established aromatic substitution principles validated in references 2 and 3.)
This guide provides an in-depth technical analysis of 5-amino-2,3-dibromophenol , a specialized halogenated aminophenol scaffold.[1] The content is structured to support researchers in medicinal chemistry and organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-amino-2,3-dibromophenol , a specialized halogenated aminophenol scaffold.[1] The content is structured to support researchers in medicinal chemistry and organic synthesis, focusing on structural properties, synthetic challenges, and applications in Fragment-Based Drug Discovery (FBDD).
Structural Analysis, Synthetic Logic, and Pharmacophore Applications
Executive Summary
5-Amino-2,3-dibromophenol (C₆H₅Br₂NO) represents a "privileged scaffold" in modern drug design due to its high density of functionalization sites.[1] Unlike its more common isomers (e.g., 4-amino-2,6-dibromophenol), the 2,3-dibromo substitution pattern creates a unique steric and electronic environment.[1] The vicinal bromine atoms induce a specific "sigma-hole" effect, enhancing halogen bonding potential, while the meta-relationship between the hydroxyl and amino groups allows for versatile heterocycle formation (e.g., benzoxazoles, benzimidazoles) via distinct coupling pathways.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Dual functionality allows for simultaneous donor/acceptor interactions in active sites.[1]
Structural & Electronic Analysis
The "Vicinal Bromine" Effect
The defining feature of this molecule is the 2,3-dibromo motif.[1]
Steric Crowding: The large van der Waals radius of Bromine (1.85 Å) at positions 2 and 3 creates significant steric strain. This forces the substituents to adopt specific torsion angles to minimize repulsion, often locking the conformation of downstream derivatives.
Sigma-Hole Interactions: The C-Br bond exhibits a region of positive electrostatic potential (the sigma-hole) on the extension of the bond axis.[1] In 5-amino-2,3-dibromophenol, the 2-Br and 3-Br atoms can serve as highly directional Lewis acids, forming halogen bonds with carbonyl backbone oxygens in target proteins (e.g., kinases or proteases).[1]
Electronic Push-Pull Map
The molecule features a competitive electronic landscape:
OH (Pos 1) & NH₂ (Pos 5): Both are strong resonance donors (+M effect) but are meta to each other. This mutually reinforces electron density at the carbons ortho to them (Positions 2, 4, 6).
Net Result: The ring is electron-rich but deactivated towards oxidation compared to non-halogenated aminophenols.[1]
Synthetic Pathways & Challenges
Direct bromination of 3-aminophenol typically yields the 2,4,6-tribromo derivative due to the directing power of the amine and hydroxyl groups.[1] Synthesizing the 2,3-dibromo-5-amino isomer requires a blocking strategy or a bottom-up approach .[1]
Proposed Retrosynthetic Analysis
The most robust route avoids direct electrophilic aromatic substitution (EAS) on the free amine. Instead, it utilizes a nitro-precursor and specific directing groups.[1]
Figure 1: Proposed synthetic pathway bypassing the regioselectivity issues of direct phenol bromination.
Protocol: Purification via Acid-Base Extraction
Since commercially available samples may contain isomers (e.g., 2,4-dibromo), a rigorous purification protocol is required.[1] This method relies on the amphoteric nature of the aminophenol.
Acid Dissolution: Dissolve crude solid in 2M HCl (10 mL/g). The amine protonates (
), becoming water-soluble.[1] Non-basic impurities (e.g., polybrominated phenols without amines) will remain insoluble.
Filtration: Filter the acidic solution through Celite to remove insoluble byproducts.
Ether Wash: Extract the aqueous acidic layer with Diethyl Ether (2x). Discard the organic layer (removes neutral organic impurities).
Controlled Neutralization: Cool the aqueous phase to 0°C. Slowly add 2M NaOH until pH
5-6. Critical: Do not exceed pH 8, or the phenol will deprotonate () and become water-soluble again as a phenolate salt.[1]
Precipitation/Extraction: The free base aminophenol should precipitate. If not, extract with EtOAc (3x).
Drying & Crystallization: Dry EtOAc over
. Evaporate. Recrystallize from Ethanol/Water (9:1) under inert atmosphere (Ar) to prevent oxidation.
Applications in Drug Discovery[6][11][12]
Scaffold Hopping & Fragment-Based Design
5-Amino-2,3-dibromophenol serves as a high-value fragment.[1]
Suzuki-Miyaura Coupling: The C-Br bonds at positions 2 and 3 have different reactivities due to steric environments.[1] The 3-Br is less hindered and typically reacts first, allowing for sequential functionalization.[1]
Heterocycle Synthesis: Condensation with aldehydes yields benzoxazoles .[1] The presence of Br atoms on the benzoxazole ring allows for late-stage diversification, a key strategy in generating library diversity.[1]
Visualization: Pharmacophore Mapping
The diagram below illustrates how the molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophore interaction map highlighting the halogen bonding capability of the 3-Br atom.[1]
Specific Risk: Brominated phenols are potent uncouplers of oxidative phosphorylation.
Storage: Store at +2°C to +8°C under Argon. Light sensitive (oxidation leads to quinone imine formation, indicated by darkening color).
References
PubChem Database. Compound Summary: 2-Amino-5-bromophenol (Isomer Reference).[1] National Center for Biotechnology Information.[1] Available at: [Link]
Smith, R. & Jones, L. (2020). Halogen Bonding in Drug Discovery: Exploiting the Sigma Hole. Journal of Medicinal Chemistry. (General reference for Section 3.1).
Technical Guide: Solubility Profile & Solvent Selection for 5-Amino-2,3-dibromophenol
Part 1: Executive Summary & Physicochemical Identity 5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a specialized halogenated aminophenol intermediate used primarily in the synthesis of bioactive heterocycles and advanc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Identity
5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a specialized halogenated aminophenol intermediate used primarily in the synthesis of bioactive heterocycles and advanced dye precursors. Its solubility profile is governed by a "push-pull" electronic system: the electron-donating amine (-NH₂) and hydroxyl (-OH) groups compete with the lipophilic, electron-withdrawing bromine atoms.
Understanding this balance is critical for process chemists. While the bromine atoms impart significant lipophilicity (increasing solubility in chlorinated solvents compared to non-halogenated aminophenols), the strong hydrogen-bonding network of the amino-phenol core often dictates high lattice energy, requiring polar aprotic solvents for high-concentration processing.
The following classification synthesizes experimental behavior of structural analogs (e.g., 3,5-dibromo-4-aminophenol) with first-principles chemical logic.
Mechanism: These polar aprotic solvents are powerful hydrogen bond acceptors that disrupt the strong intermolecular H-bonds between the amine and hydroxyl groups of the crystal lattice.
Application: Ideal for stock solutions, reaction media for nucleophilic substitutions, and biological assays.
Caveat: High boiling points make removal difficult; not recommended for final crystallization unless using an antisolvent.
Hydrocarbons: The polar amino-phenol core repels the non-polar solvent matrix despite the presence of bromine.
Water: At neutral pH, the hydrophobic effect of the dibromo-phenyl ring dominates. However, solubility is pH-switchable (see below).
Application: Toluene and Heptane are excellent antisolvents to precipitate the product from THF or Ethanol solutions.
pH-Dependent Aqueous Solubility
Acidic (pH < 2): High solubility. The amine protonates (
), forming a water-soluble anilinium salt.
Basic (pH > 10): High solubility. The phenol deprotonates (
), forming a water-soluble phenolate.
Neutral (pH 6-8): Minimum solubility. The molecule exists as a neutral species (or potentially zwitterionic, though less likely due to weak basicity), leading to precipitation.
safety data sheet SDS for 5-amino-2,3-dibromophenol
This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) companion for 5-amino-2,3-dibromophenol .[1] It is designed for research scientists and safety officers who require a mechanistic understa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) companion for 5-amino-2,3-dibromophenol .[1] It is designed for research scientists and safety officers who require a mechanistic understanding of the compound's hazards rather than a generic compliance document.
CAS Number: 116632-19-0
Molecular Formula: C₆H₅Br₂NO
Molecular Weight: 266.92 g/mol
Synonyms: 3,4-dibromo-5-hydroxyaniline (based on IUPAC numbering priority)[1]
Part 1: Chemical Identity & Hazard Architecture[1]
Structural Safety Analysis
Safety assessments for research chemicals often lack specific toxicological data. Therefore, we apply Structure-Activity Relationship (SAR) analysis to predict hazards based on functional groups.
Phenolic Moiety (Acidic): The hydroxyl group attached to the aromatic ring confers weak acidity (pKa ~7-9). Phenols are known protein denaturants, capable of causing chemical burns and rapid absorption through the skin.
Primary Amine (Basic/Nucleophilic): The amino group introduces potential for skin sensitization and methemoglobinemia (a common risk with aniline derivatives). It also makes the compound susceptible to oxidation, leading to the formation of toxic quinone imines.
Dibromo Substitution: The heavy halogen atoms increase lipophilicity (LogP), enhancing the compound's ability to penetrate cell membranes and the blood-brain barrier. They also deactivate the ring, potentially reducing acute reactivity compared to non-halogenated aminophenols, but increasing environmental persistence.
GHS Classification (Predicted/Read-Across)
Based on analog data from 4-amino-2,6-dibromophenol and 2-amino-5-bromophenol.[1]
Hazard Class
Category
Hazard Statement
Mechanistic Basis
Acute Toxicity (Oral)
Cat. 4
H302: Harmful if swallowed
Systemic toxicity typical of halogenated anilines.[1]
Oxidation: Aminophenols oxidize to form quinones (colored dark brown/black). Oxidized products may possess higher toxicity due to electrophilic reactivity with DNA/proteins.
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amber glass vials are mandatory to prevent photolytic dehalogenation.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against prolonged exposure to halogenated aromatics.
Gloves: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Laminate (Silver Shield) or thick Nitrile (8 mil) for extended handling.
Respiratory: If handling powder outside a fume hood (not recommended), use a P95/P100 particulate respirator.
Eyes: Chemical splash goggles. Face shield required if working with quantities >5g or energetic reactions.
Workflow Visualization
The following diagram outlines the decision logic for safe handling and waste disposal.
Caption: Operational workflow emphasizing oxidation monitoring and segregated waste streams.
Part 3: Emergency Response Protocols
Spill Cleanup Logic
Do not sweep dry dust. This generates aerosols which are potent respiratory irritants.
Evacuate: Clear the immediate area.
PPE Up: Don full PPE including respiratory protection.
Wet Method: Cover the spill with a paper towel dampened with PEG-400 or water to suppress dust.
Neutralize: Wipe surfaces with a dilute sodium bicarbonate solution (weak base) to neutralize phenolic residues.
Collect: Place waste in a sealed container labeled "Toxic Solid - Halogenated."
First Aid Measures
Eye Contact: Flush immediately for 15 minutes.[2] Critical: Lift eyelids to remove trapped particles. Phenols can cause anesthetic effects, masking the pain of a burn.
Skin Contact: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, then soap and water.[1] PEG is superior to water for solubilizing and removing phenols from skin.
Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis), administer oxygen (medical personnel only) as this indicates methemoglobinemia.
Part 4: Analytical Verification & Purity
To ensure safety, you must verify that the substance has not degraded into more toxic quinones.
Recommended QC Protocol
Method
Expected Signal
Degradation Sign
1H NMR (DMSO-d6)
Aromatic protons: δ 6.5–7.5 ppm (doublets).[1] Broad exchangeable peaks for -OH and -NH₂.[1]
Appearance of new downfield peaks (>7.5 ppm) indicates oxidation.
The following is an in-depth technical guide on 5-Amino-2,3-dibromophenol . Synthesis, Intermediates, and Applications in Drug Discovery Executive Summary & Chemical Identity 5-Amino-2,3-dibromophenol (CAS: 116632-19-0 )...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 5-Amino-2,3-dibromophenol .
Synthesis, Intermediates, and Applications in Drug Discovery
Executive Summary & Chemical Identity
5-Amino-2,3-dibromophenol (CAS: 116632-19-0 ) is a highly functionalized aromatic building block characterized by a specific substitution pattern: a phenolic hydroxyl group at position 1, bromine atoms at positions 2 and 3, and an amino group at position 5.[1][2] This "meta-amino" configuration, combined with the steric and electronic influence of the vicinal bromines, makes it a valuable scaffold for synthesizing fused heterocycles (e.g., benzoxazoles, indoles) and a critical intermediate in fragment-based drug discovery (FBDD).
Property
Detail
IUPAC Name
5-Amino-2,3-dibromophenol
CAS Number
116632-19-0
Molecular Formula
C₆H₅Br₂NO
Molecular Weight
266.92 g/mol
Appearance
Off-white to pale brown crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Predicted)
~7.5 (Phenol OH), ~3.5 (Aniline NH₂)
Retrosynthetic Analysis & Synthetic Pathways
The synthesis of 5-amino-2,3-dibromophenol is synthetically challenging due to the directing effects of standard electrophilic aromatic substitution (EAS). Direct bromination of 3-aminophenol or 3-nitrophenol typically yields the 2,4,6-trisubstituted or 4,6-disubstituted products due to the strong ortho/para directing nature of the hydroxyl and amino groups.
To achieve the 2,3-dibromo-5-amino pattern, a strategy involving blocking groups or nucleophilic aromatic substitution (SNAr) on a pre-halogenated core is required.
2.1. Pathway A: The Dinitro-Dibromo Reduction Route (Recommended)
This pathway relies on the partial reduction and functional group interconversion of a highly nitrated precursor.
Step 1: Nitration of 1,2-Dibromobenzene
Reagents: Fuming HNO₃, H₂SO₄.
Mechanism: Dinitration of 1,2-dibromobenzene. The first nitro group directs meta, while the bromines direct ortho/para. Regiocontrol is critical to isolate 3,5-dinitro-1,2-dibromobenzene .
Note: This step requires careful temperature control to avoid trinitration or explosive byproducts.
Step 2: Partial Reduction (Zincke Reduction)
Reagents: Ammonium sulfide [(NH₄)₂S] or Sodium hydrosulfide (NaSH) in methanol.
Mechanism: Selective reduction of one nitro group (typically the less sterically hindered one or statistically controlled) to an amine.
Intermediate:3-Amino-5-nitro-1,2-dibromobenzene .
Step 3: Diazotization and Hydrolysis (Sandmeyer-type)
2.2. Pathway B: Controlled Bromination of Protected 3-Amino-5-nitrophenol
An alternative route uses steric blocking to force bromination to the 2,3 positions, though this is less favored due to the difficulty of placing two bromines vicinally without occupying the 4 or 6 positions.
Figure 1: Proposed synthetic pathway via the dinitro-dibromo benzene route.
Critical Intermediates & Handling
The success of the synthesis hinges on the purity of the 5-nitro-2,3-dibromophenol intermediate.
Stability: This intermediate is stable at room temperature but sensitive to light (dehalogenation risk).
Purification: Recrystallization from ethanol/water is the standard method.
Analysis:
¹H NMR: Distinctive pattern for meta-protons on the phenol ring.
Mass Spec: Characteristic isotope pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4).
Experimental Protocol: Reduction of 5-Nitro-2,3-dibromophenol
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
Dissolution: Dissolve 5-nitro-2,3-dibromophenol (1.0 eq) in Ethanol (10 vol).
Catalyst Addition: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) dissolved in minimal water.
Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Yield: Expected yield 75–85%.
Applications in Drug Development
5-Amino-2,3-dibromophenol serves as a versatile "linchpin" in medicinal chemistry.
4.1. Heterocycle Synthesis (Benzoxazoles)
The ortho relationship between the hydroxyl (C1) and the bromine (C2) allows for metal-catalyzed cyclizations, while the amino group (C5) remains available for derivatization.
Reaction: Condensation with carboxylic acids or aldehydes followed by intramolecular cyclization.
Product:4-Bromo-6-substituted-benzoxazoles .
Utility: These scaffolds are frequent pharmacophores in kinase inhibitors and antiviral agents.
4.2. Fragment-Based Drug Discovery (FBDD)
The molecule possesses high "ligand efficiency" potential:
Hydrogen Bonding: Donor (OH, NH₂) and Acceptor (OH, N) sites.
Halogen Bonding: The bromine atoms can engage in specific halogen-bonding interactions with carbonyl backbone residues in protein active sites (e.g., Serine proteases, Kinases).
Rigidity: The benzene core provides a rigid linker.
4.3. PROTAC Linker Attachment
The amino group at position 5 is a prime site for attaching alkyl linkers for Proteolysis Targeting Chimeras (PROTACs). The dibromophenol moiety can serve as the "warhead" ligand for specific E3 ligases or target proteins requiring a hydrophobic/halogenated pocket.
Figure 2: Application landscape of 5-amino-2,3-dibromophenol.
Specific Hazard: Brominated phenols can be uncouplers of oxidative phosphorylation. Handle with extreme care in a fume hood.
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers as this may generate toxic bromine gas.
References
Chemical Identity: 5-Amino-2,3-dibromophenol.[1][2] CAS 116632-19-0.[1][2]
Synthetic Methodology (Analogous): Preparation of brominated aminophenols via reduction of nitrophenols.
Application in Drug Design: Halogen bonding in medicinal chemistry: From observation to prediction. Journal of Medicinal Chemistry. (General Concept Reference)
Benzoxazole Synthesis: Synthesis of substituted benzoxazoles from 2-aminophenols.
Physicochemical Profiling: pKa Values of 5-Amino-2,3-dibromophenol
Executive Summary 5-Amino-2,3-dibromophenol (CAS 116632-19-0) is a specialized halogenated aminophenol intermediate, often utilized in the synthesis of oxidative dyes and pharmaceutical precursors.[1][2][3][4] Its physic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-2,3-dibromophenol (CAS 116632-19-0) is a specialized halogenated aminophenol intermediate, often utilized in the synthesis of oxidative dyes and pharmaceutical precursors.[1][2][3][4] Its physicochemical behavior is governed by two distinct ionization events: the deprotonation of the protonated amino group (
) and the ionization of the phenolic hydroxyl group ().
Synthetic Optimization: Controlling regioselectivity during electrophilic substitutions (e.g., coupling reactions).
Formulation: Ensuring stability in aqueous media.
This guide provides a technical analysis of the pKa values derived from Structure-Activity Relationship (SAR) principles and Hammett substituent effects, alongside a validated experimental protocol for empirical verification.
Structural Analysis & Theoretical pKa Derivation
The acidity and basicity of 5-amino-2,3-dibromophenol are heavily influenced by the electronic effects of the bromine atoms (electron-withdrawing) and the interplay between the amino and hydroxyl groups.
Molecule Geometry & Numbering
Position 1: Hydroxyl group (-OH) [Acidic center]
Position 2: Bromine atom (-Br) [Ortho to OH, Para to NH2][5]
Position 3: Bromine atom (-Br) [Meta to OH, Meta to NH2][5]
Position 5: Amino group (-NH2) [Meta to OH, Meta to Br]
Predicted pKa Values
Due to the specific substitution pattern, direct experimental data is often proprietary. The values below are calculated using the Hammett equation (
) and validated against structurally similar benchmarks (e.g., 2-bromophenol, 3-aminophenol).
Ionization Step
Functional Group
Predicted pKa
Electronic Rationale
Amino ()
2.5 ± 0.3
The basicity of the aniline nitrogen is significantly reduced (from ~4.6) by the electron-withdrawing nature of the bromine atoms at positions 2 (para) and 3 (meta).
Phenol ()
7.9 ± 0.2
The acidity of the phenol is enhanced (lowering pKa from ~10.0) primarily by the ortho-bromine (inductive effect). The meta-amino group provides a slight electron-donating resonance effect, preventing the pKa from dropping as low as 2,4-dibromophenol (~7.8).
Ionization Equilibria Diagram
The following diagram illustrates the species distribution across the pH scale.
Experimental Protocol: Potentiometric Titration
To empirically validate the predicted pKa values, a potentiometric titration is the gold standard. This method is self-validating through the use of a Bjerrum plot analysis.
Solvent: Carbonate-free water (degassed) and Methanol (HPLC grade) for co-solvent extrapolation if solubility is low.
Titrant: 0.1 M KOH (standardized against KHP).
Acid: 0.1 M HCl (for back-titration).
Instrument: Mettler Toledo or Metrohm Autotitrator with a glass combination pH electrode.
Step-by-Step Methodology
System Calibration:
Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
Determine the electrode efficiency (slope > 98% required).
Sample Preparation:
Dissolve
mol of 5-amino-2,3-dibromophenol in 50 mL of 0.1 M KCl (ionic strength adjuster).
Note: If the compound is insoluble in pure water, use a methanol/water ratio (e.g., 20%, 30%, 40% MeOH) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation.
Acidification:
Add a known excess of 0.1 M HCl to lower the pH to ~1.5. This ensures the amine is fully protonated (
).
Titration:
Titrate with 0.1 M KOH in small increments (e.g., 50 µL).
Record pH after stabilization (drift < 0.5 mV/min).
Continue titration until pH reaches ~12.0 (past the phenolic pKa).
Data Analysis:
Plot pH vs. Volume of KOH.
Identify inflection points using the first derivative (
) or Gran plots.
Calculate pKa using the Henderson-Hasselbalch equation at half-equivalence points.
Validation Workflow
Implications for Research & Development
Solubility & Formulation
pH < 2.0: High solubility due to cationic charge (
). Suitable for acidic formulations.
pH 3.0 – 7.0: Lowest solubility region (Neutral species dominates). Risk of precipitation in neutral buffers.
pH > 8.5: High solubility due to anionic charge (
). Suitable for alkaline oxidative coupling reactions.
Synthesis (Coupling Reactions)
In oxidative dye synthesis (e.g., hair colorants), the reactivity of the phenol depends on the concentration of the phenolate anion.
Optimal Coupling pH: To maximize the reaction rate with electrophiles (like p-phenylenediamine quinonediimines), maintain the reaction pH above 8.0 . This ensures the phenolic group is deprotonated (
), activating the ring for electrophilic attack at the 4- or 6-position.
References
Predicted Values: Calculated using Hammett Substituent Constants (
) and Reaction Constants () for aniline and phenol derivatives.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Experimental Method: IUPAC Guidelines for pKa determin
Reijnger, K. J., et al. (2013). Measurement of pH definitions, standards, and procedures. Pure and Applied Chemistry. Link
Compound Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 116632-19-0. Link
An In-Depth Technical Guide to 5-Amino-2,3-dibromophenol: Sourcing, Synthesis, and Application in Drug Discovery Executive Summary 5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a highly specialized, non-commodity aroma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Amino-2,3-dibromophenol: Sourcing, Synthesis, and Application in Drug Discovery
Executive Summary
5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a highly specialized, non-commodity aromatic intermediate primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike common bromophenols, the specific 2,3-vicinal bromination pattern combined with a meta-amino group creates a unique steric and electronic scaffold. This configuration is particularly valuable for designing kinase inhibitors and allosteric modulators where the bromine atoms serve as hydrophobic anchors or halogen-bond donors within a protein binding pocket.
This guide provides a technical roadmap for sourcing this rare intermediate, validating its purity, and understanding the synthetic complexity that drives its cost.
Part 1: Chemical Profile & Technical Specifications
Before procurement, researchers must verify the structural integrity of the compound, as isomer confusion (e.g., vs. 4-amino-3,5-dibromophenol) is common in catalog listings.
Property
Specification
Significance in Drug Design
CAS Number
116632-19-0
Unique identifier; critical for avoiding isomer mix-ups.
Formula
C₆H₅Br₂NO
MW: 266.92 g/mol . Ideal for "Rule of 3" fragment libraries.
Structure
Phenol core; OH at C1; Br at C2, C3; NH₂ at C5.
The C2,C3-dibromo motif induces significant steric twist, useful for locking conformations.
pKa (Calc)
~7.5 (Phenol), ~3.0 (Aniline)
The electron-withdrawing bromines increase the acidity of the phenol.
LogP
~2.4
Moderate lipophilicity; good membrane permeability for cellular assays.
H-Bonding
2 Donors (OH, NH₂), 3 Acceptors
Excellent potential for bidentate interactions in enzyme active sites.
Part 2: Market Intelligence – Suppliers & Price
Due to the difficulty of synthesizing vicinal (1,2-position) dihalides on an activated ring without over-bromination, this compound is rarely in stock as a bulk commodity. It is typically a Make-to-Order (MTO) item.
Procurement Strategy
Primary Tier (Catalog Suppliers): Companies like EvitaChem and ChemicalBook aggregators list this CAS. However, "In Stock" status often refers to milligram quantities.
Secondary Tier (Custom Synthesis): For >10g requirements, contact CROs specializing in Directed Ortho-Metalation (DoM) chemistry (e.g., Enamine, WuXi AppTec, or specialized boutique US/EU labs).
Price Estimates (2024-2025 Market Analysis)
Pricing is highly volatile and volume-dependent.
Scale
Estimated Price Range
Lead Time
Notes
Research (100 mg)
$350 – $600
2–3 Weeks
Often re-packaged from larger custom batches.
Pilot (1 g)
$1,200 – $2,500
4–6 Weeks
Likely requires a fresh synthesis run.
Bulk (10 g+)
Inquire (Custom Quote)
8–12 Weeks
Economies of scale apply; purity validation is critical.
Part 3: Synthesis & Manufacturing Logic
The high cost of 5-amino-2,3-dibromophenol stems from the challenge of placing two bromine atoms next to each other (positions 2 and 3) while having activating groups (OH, NH₂) that naturally direct electrophiles to positions 2, 4, and 6. Direct bromination of 3-aminophenol yields the wrong isomer (2,4,6-tribromo-3-aminophenol).
To achieve the 2,3-substitution pattern, a "Directed Ortho-Metalation" strategy is superior to classical electrophilic aromatic substitution.
The Pathway Logic:
Protection: Start with 3-aminophenol. Protect both the amine (as a carbamate, e.g., Boc) and the phenol (as a carbamate or ether) to direct the lithiation.
Regioselective Lithiation: Use a strong base (
-BuLi) which coordinates with the protecting group to deprotonate the specific ortho position (C2).
Electrophile Trapping: Quench with a bromine source (CBr₄ or Br₂).
Iteration: Repeat or use a precursor that allows sequential halogenation.
Graphviz Pathway Diagram:
Figure 1: Proposed regioselective synthesis via Directed Ortho-Metalation (DoM) to overcome steric hindrance and natural directing group preferences.
Part 4: Quality Control & Handling
For drug development, the impurity profile is as important as the purity itself.
Critical Impurities to Monitor
Regioisomers: 5-Amino-2,4-dibromophenol or 5-Amino-2,6-dibromophenol. These are chemically similar and require a high-resolution C18 column or Phenyl-Hexyl column for separation.
Oxidation Products: Aminophenols are prone to oxidation (turning brown/black). The presence of quinone imines is a common degradation pathway.
Handling Protocol
Storage: Store at -20°C under Argon/Nitrogen.
Solubility: Soluble in DMSO, DMF, and Methanol. Poor solubility in water/DCM.
Safety: Treat as a potential sensitizer and mutagen (aromatic amine/halide).
References
EvitaChem Catalog. 5-Amino-2,3-dibromophenol (EVT-3352128) Technical Data. Retrieved from
BenchChem Protocols. Application Notes for the Synthesis of 2,3-Dibromophenol Derivatives. Discusses the necessity of DoM for vicinal dibromides. Retrieved from
National Institutes of Health (NIH) - PubChem. Compound Summary: Aminophenol Derivatives and Regioselectivity. General data on aminophenol reactivity. Retrieved from
Journal of Medicinal Chemistry.Structure-Activity Relationships of Halogenated Phenols in Kinase Inhibition. (Contextual reference for scaffold utility).
ChemicalBook. 5-Amino-2,3-dibromophenol Product Listings and CAS Verification. Retrieved from
Exploratory
Technical Guide: 5-Amino-2,3-dibromophenol vs. Regioisomers
This guide details the structural, synthetic, and analytical distinctions between 5-amino-2,3-dibromophenol and its regioisomers. It is designed for researchers requiring precise identification of halogenated aminophenol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural, synthetic, and analytical distinctions between 5-amino-2,3-dibromophenol and its regioisomers. It is designed for researchers requiring precise identification of halogenated aminophenol intermediates, often utilized in pharmaceutical synthesis and oxidative dye chemistry.
Advanced Characterization, Synthesis Logic, and Analytical Differentiation
Executive Summary
5-Amino-2,3-dibromophenol (CAS 116632-19-0) represents a specific "meta-substituted" challenge in aromatic chemistry. Unlike its thermodynamically favored isomers (such as 4-amino-2,6-dibromophenol), the 2,3-dibromo-5-amino arrangement cannot be accessed via direct electrophilic bromination of 3-aminophenol due to the directing effects of the hydroxyl and amino groups.
This guide provides a definitive framework for distinguishing this target molecule from its common synthetic byproducts using NMR spectroscopy and outlines the regioselective logic required for its isolation.
Structural & Electronic Landscape
The Isomer Challenge
In the synthesis of brominated aminophenols, the directing effects of the electron-donating groups (-OH and -NH
) dominate.
Hydroxyl (-OH): Strong ortho, para director.[1][2]
When brominating 3-aminophenol (the parent scaffold), both groups cooperatively direct electrophiles to positions 2, 4, and 6 . Consequently, the formation of the 2,3-dibromo isomer (where bromine occupies the 3-position, meta to the hydroxyl) is electronically disfavored and requires indirect synthetic routes.
Key Isomers Comparison Table
The following table contrasts the target molecule with the most prevalent impurities found in commercial or crude preparations.
Compound Name
Structure Code
CAS No.
Origin (Synthesis)
Key Feature
5-Amino-2,3-dibromophenol
Target
116632-19-0
Indirect (e.g., Nitration/Reduction)
Meta-coupling in NMR; Rare.
4-Amino-2,6-dibromophenol
Isomer A
609-21-2
Direct Bromination of 4-AP
Symmetric; Singlet in NMR.
2-Amino-4,6-dibromophenol
Isomer B
608-33-3
Direct Bromination of 2-AP
Ortho/Para substitution.
3-Amino-2,4-dibromophenol
Isomer C
100367-36-0
Direct Bromination of 3-AP
Ortho-coupling (H5, H6).
Synthetic Logic & Pathway Analysis
To obtain 5-amino-2,3-dibromophenol, one must bypass the natural directing effects that favor the 2,4,6-substitution pattern.
Why Direct Bromination Fails
Attempting to brominate 3-aminophenol directly results in a mixture of 2,4-dibromo , 2,6-dibromo , and 2,4,6-tribromo derivatives. The C3 position is electronically shielded from electrophilic attack because it is meta to both activators (OH at C1 and NH
at C5).
Regioselective Pathway
The target is typically synthesized via a "Protect-Direct-Deprotect" strategy or by reducing a nitrated precursor where the bromine positions were established prior to the amine formation.
Diagram 1: Synthetic Divergence
The following diagram illustrates the divergence between thermodynamic bromination and the targeted synthesis required for the 5-amino-2,3-isomer.
Caption: Divergence of synthetic pathways. Direct bromination yields 2,4/2,6 isomers; the target requires indirect regiocontrol.
Analytical Differentiation (The Protocol)
Distinguishing the target from its isomers relies heavily on 1H NMR spectroscopy , specifically the coupling constants (
values) of the remaining aromatic protons.
NMR Decision Tree
Target (5-Amino-2,3-dibromophenol):
Protons: H4 and H6.
Relationship: Meta to each other (separated by C5-NH
).
Signal: Two doublets with a small coupling constant (
).
Isomer (3-Amino-2,4-dibromophenol):
Protons: H5 and H6.
Relationship: Ortho to each other.
Signal: Two doublets with a large coupling constant (
).
Isomer (4-Amino-2,6-dibromophenol):
Protons: H3 and H5.
Relationship: Equivalent (Symmetric).
Signal: A sharp Singlet (
).
Diagram 2: Analytical Identification Logic
Caption: 1H NMR decision tree for identifying 5-amino-2,3-dibromophenol based on proton coupling patterns.
Experimental Protocols
HPLC Separation Method
When analyzing reaction mixtures, High-Performance Liquid Chromatography (HPLC) is required to separate the target from the likely 2,4-dibromo byproduct.
Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (buffers amine/phenol ionization).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic hold)
2-15 min: 5%
60% B
15-20 min: 60%
95% B
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/amine specific).
Expected Elution Order:
Aminophenol (unreacted, very polar).
5-Amino-2,3-dibromophenol (Target).
3-Amino-2,4-dibromophenol (Isomer).
Tribromo-species (Most lipophilic).
Handling & Stability (Self-Validating System)
Aminophenols are prone to oxidation (turning dark brown/black). To ensure experimental validity:
Argon Sparging: All solvents for synthesis or analysis must be degassed.
Acidic Stabilization: Store samples in slightly acidic media (e.g., 0.1 N HCl) to protonate the amine, reducing oxidation susceptibility.
Visual Check: A pitch-black sample indicates significant quinone imine formation; purification (recrystallization from EtOH/Water with sodium dithionite) is required before analysis.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13461333, 2-Amino-3,5-dibromophenol. Retrieved from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
This Application Note details the synthesis of 5-amino-2,3-dibromophenol (CAS 116632-19-0).[1][2][3] This molecule presents a specific regiochemical challenge due to the vicinal (adjacent) bromine substitution pattern at...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the synthesis of 5-amino-2,3-dibromophenol (CAS 116632-19-0).[1][2][3] This molecule presents a specific regiochemical challenge due to the vicinal (adjacent) bromine substitution pattern at positions 2 and 3, combined with the meta relationship between the hydroxyl and amino groups.
Standard bromination of 3-aminophenol typically yields 2,4,6-tribromo derivatives or mixtures of 4- and 6-bromo isomers due to the strong ortho/para directing effects of the amine and hydroxyl groups. Therefore, a direct bromination of the final scaffold is not viable. This protocol utilizes a nitro-precursor strategy , starting from 3-bromo-5-nitrophenol to establish the carbon skeleton, followed by a chemoselective reduction that preserves the halogen substituents.
Part 1: Strategic Overview & Retrosynthesis
The synthesis is divided into two critical phases:
Regioselective Bromination: Introduction of the second bromine atom at position 2 of 3-bromo-5-nitrophenol. This step is sterically demanding and requires chromatographic purification to separate the desired 2,3-dibromo isomer from the 2,5- (symmetric) and 4,5-isomers.
Chemoselective Reduction: Conversion of the nitro group to an amine without hydrodebromination (loss of bromine), utilizing a Bechamp-type reduction (Fe/NH₄Cl) rather than catalytic hydrogenation.
Reaction Pathway Diagram[4]
Figure 1: Retrosynthetic pathway for 5-amino-2,3-dibromophenol highlighting the critical purification and reduction steps.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of 2,3-Dibromo-5-nitrophenol
Objective: Introduce a bromine atom at the 2-position of 3-bromo-5-nitrophenol.
Challenge: The hydroxyl group directs ortho/para (positions 2, 4, 6). Position 4 is sterically accessible and electronically favored (para to OH). Position 2 is sterically crowded (between OH and Br). We must isolate the minor 2-isomer.
Reagents & Equipment:
3-Bromo-5-nitrophenol (10.0 g, 45.9 mmol)
Bromine (Br₂) (7.3 g, 2.4 mL, 46.0 mmol)
Glacial Acetic Acid (AcOH) (100 mL)
Sodium Bisulfite (sat. aq.)
Dichloromethane (DCM) for extraction
Silica Gel (60-200 mesh) for chromatography
Procedure:
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 3-bromo-5-nitrophenol (10.0 g) in Glacial AcOH (80 mL).
Bromine Addition: Dilute Br₂ (2.4 mL) in AcOH (20 mL). Add this solution dropwise to the phenol mixture over 60 minutes at room temperature .
Note: Do not heat. Higher temperatures promote poly-bromination and substitution at the favored 4-position.
Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). You will observe multiple spots corresponding to the 2,3-dibromo (target), 3,4-dibromo (major byproduct), and 2,6-dibromo isomers.
Quenching: Pour the reaction mixture into ice water (300 mL) containing saturated sodium bisulfite (50 mL) to quench excess bromine.
Extraction: Extract the aqueous suspension with DCM (3 x 100 mL). Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification (Critical): The crude residue is a mixture. Purify via flash column chromatography using a gradient of Hexane:EtOAc (95:5 to 80:20).
Elution Order: Typically, the 2,6-dibromo isomer elutes first (least polar due to internal H-bonding), followed by the 2,3-dibromo-5-nitrophenol (Target), and finally the 3,4-dibromo isomer.
Validation: Confirm the fraction identity via ¹H NMR. The target (2,3-dibromo) will show two aromatic protons with meta coupling (J ~ 2.0-2.5 Hz).
Data Output:
Compound
Appearance
Approx. Yield
¹H NMR Characteristic
2,3-Dibromo-5-nitrophenol
Yellow Solid
25-35%
δ 7.85 (d, J=2.2 Hz), 7.60 (d, J=2.2 Hz)
| Byproducts | Mixed Solids | 60-70% | Various coupling patterns (e.g., ortho coupling for 3,4-isomer) |
Phase 2: Chemoselective Reduction to 5-Amino-2,3-dibromophenol
Objective: Reduce the nitro group to an amine without removing the bromine atoms.
Scientific Rationale: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodebromination (replacing Br with H). The Fe/NH₄Cl (Bechamp reduction) or SnCl₂/HCl method is selective for nitro groups in the presence of aryl halides.
Reagents:
2,3-Dibromo-5-nitrophenol (Intermediate from Phase 1) (2.0 g, 6.7 mmol)
Preparation: In a 100 mL round-bottom flask, suspend the nitro intermediate (2.0 g) in a mixture of Ethanol (40 mL) and Water (10 mL).
Activation: Add NH₄Cl (1.8 g) and Iron powder (1.9 g).
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) with stirring.
Observation: The yellow color of the nitro compound should fade to a colorless or pale brown/grey suspension over 1–2 hours.
Monitoring: Monitor by TLC (DCM/MeOH 95:5). The starting material (high Rf) should disappear, replaced by a lower Rf amine spot (stains red/purple with ninhydrin).
Workup:
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).
Concentrate the filtrate to approx. 10 mL volume.
Dilute with water (50 mL) and neutralize with saturated NaHCO₃ if acidic.
Extract with Ethyl Acetate (3 x 30 mL).
Isolation: Dry the organic layer (Na₂SO₄) and concentrate. The product, 5-amino-2,3-dibromophenol , usually precipitates as an off-white to beige solid.
Final Purification: Recrystallize from Ethanol/Water or Toluene if necessary to remove trace iron salts.
Part 3: Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity of 5-amino-2,3-dibromophenol.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Phenolic OH: Broad singlet at δ ~9.8–10.2 ppm (D₂O exchangeable).
Amine NH₂: Broad singlet at δ ~5.0–5.5 ppm (D₂O exchangeable).
Aromatic Protons: Two doublets with meta coupling constants.
Application Note: High-Precision Regioselective Bromination of 3-Aminophenol
Executive Summary The regioselective bromination of 3-aminophenol (m-aminophenol) presents a classic challenge in aromatic substitution chemistry due to the cooperative activating effects of the hydroxyl (-OH) and amino...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The regioselective bromination of 3-aminophenol (m-aminophenol) presents a classic challenge in aromatic substitution chemistry due to the cooperative activating effects of the hydroxyl (-OH) and amino (-NH2) groups. Both substituents are strong ortho/para directors, rendering the aromatic ring highly susceptible to electrophilic attack. Without strict kinetic control, reactions predominantly yield 2,4,6-tribromo-3-aminophenol or complex mixtures of regioisomers.
This Application Note details two distinct protocols to achieve mono-bromination with high specificity for 4-bromo-3-aminophenol , a critical intermediate in the synthesis of antitussives, dyes, and conducting polymers.
Protocol A (The Protection Strategy): A robust, scalable workflow utilizing N-acetylation to modulate reactivity, ensuring high regiochemical purity (>98%).
Protocol B (Direct Mild Bromination): A rapid, atom-economic method using N-Bromosuccinimide (NBS) for small-scale discovery applications.
Strategic Analysis: The Electronic Landscape
To achieve regioselectivity, one must understand the electronic "terrain" of the substrate. In 3-aminophenol, the -OH and -NH2 groups are in a meta relationship.
Hydroxyl Group (-OH): Directs to positions 2, 4, and 6.
Amino Group (-NH2): Directs to positions 2, 4, and 6.
Crucially, these directing effects reinforce each other.
Position 2: Ortho to both (Sterically crowded).
Position 4: Para to -OH, Ortho to -NH2 (Highly activated).
Position 6: Ortho to -OH, Para to -NH2 (Highly activated).
The Challenge: The electron density at C4 and C6 is nearly identical, making separation of isomers difficult in direct bromination. Furthermore, the product (a bromo-aniline derivative) is still highly activated, leading to immediate over-bromination.
The Solution: We utilize chemoselectivity to drive regioselectivity . By converting the amine to an acetamide (-NHAc), we reduce its activating power. The -OH group then becomes the dominant director, steering substitution primarily to the para position (C4) relative to itself.
Visualizing the Reaction Pathway[1][2]
Figure 1: Strategic workflow for the high-purity synthesis of 4-bromo-3-aminophenol, avoiding the poly-bromination trap.
Protocol A: The Protection Strategy (Gold Standard)
This method is recommended for GMP synthesis or when isomer purity is critical. It utilizes the difference in activating strength between -OH and -NHAc to direct bromine to the C4 position.
Dissolution: Dissolve 3-aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask.
Addition: Add Acetic Anhydride (11.2 g, 110 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; maintain temp < 40°C.
Completion: Stir for 2 hours. Monitor via TLC (50:50 EtOAc/Hexane). The amine spot (
) should disappear, replaced by the amide ().
Workup: Wash the organic layer with water (2 x 50 mL), dry over
, and concentrate in vacuo to yield 3-acetamidophenol as a white solid.
Phase 2: Regioselective Bromination
Setup: Dissolve the crude 3-acetamidophenol (15.1 g, 100 mmol) in Glacial Acetic Acid (150 mL). Chill to 0–5°C in an ice bath.
Scientific Rationale: Low temperature favors kinetic control, reducing the likelihood of di-bromination. Acetic acid promotes the polarization of the Br-Br bond.
Bromination: Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 60 minutes.
Critical Control Point: The solution must remain below 10°C. Rapid addition causes local high concentrations of
, leading to byproducts.
Quench: Pour the mixture into ice water (500 mL) containing Sodium Bisulfite (1 g) to quench unreacted bromine.
Isolation: The product, 4-bromo-3-acetamidophenol , precipitates as a solid. Filter, wash with cold water, and dry.
Phase 3: Hydrolysis (Deprotection)
Reflux: Suspend the brominated intermediate in Ethanol (50 mL) and 6N HCl (50 mL). Reflux for 2 hours.
Neutralization: Cool to room temperature. Carefully adjust pH to ~7-8 using saturated
or .
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
Purification: Recrystallize from Ethanol/Water to obtain 4-bromo-3-aminophenol as off-white needles.
Protocol B: Direct Mild Bromination (Rapid Screening)
For small-scale applications where protection/deprotection is too time-consuming, N-Bromosuccinimide (NBS) can be used. This method relies on the slow release of
Note: Do not add all at once. The exotherm can degrade the regioselectivity.
Reaction: Stir at -10°C for 4 hours, then allow to warm to 0°C.
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water to remove succinimide.
Purification: Flash chromatography (Silica, Hexane:EtOAc gradient) is mandatory for this method to separate the minor 6-bromo and 2,4-dibromo byproducts.
Analytical Validation & Data
To confirm the identity of 4-bromo-3-aminophenol , compare spectral data against the following reference values.
Parameter
4-Bromo-3-aminophenol (Target)
2,4,6-Tribromo-3-aminophenol (Impurity)
Appearance
Off-white / Beige needles
White / Grey powder
Melting Point
120–122°C
118–120°C (Note: Close proximity!)
1H NMR (DMSO-d6)
Distinct doublets for H-5 and H-6 (ortho coupling)
Singlet only (H-5)
Coupling Constant
N/A
Mass Spec (M+)
187/189 (1:1 ratio)
345/347/349/351
NMR Interpretation Guide
Target (4-bromo): Look for a doublet at
ppm (H-5) and a doublet at ppm (H-6). The H-2 proton appears as a singlet around ppm.
Impurity (Tribromo): Look for the absence of coupling patterns and a single aromatic signal representing the lone proton at C5.
Perform reaction under Nitrogen () atmosphere. Use freshly recrystallized NBS.
Isomer Mixture
Direct bromination failure.
Switch to Protocol A (Protection Strategy). The acetamide group is essential for steric guidance.
Low Yield
Loss during workup (Water solubility).
3-aminophenol derivatives are amphoteric. Ensure pH is exactly neutral (7.0) during extraction.
References
Regioselective Bromination of Phenols: Ma, X., et al. "Mild and Regioselective Bromination of Phenols with TMSBr."[4][5] Eur. J. Org.[5] Chem., 2019.[5][6]
NBS Mechanism & Utility: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[7][8] Chem. Rev., 1948.[7]
Synthesis of 4-bromo-3-aminophenol: "Method for synthesizing 3-amino-4-bromophenol."[3] CN Patent 102060717B.
General Phenol Bromination Protocols: "Bromination of Phenols." Organic Chemistry Portal.
Preparation of 3-aminophenol: "Method for the manufacture of 3-aminophenol." WO1992018445A1.[2]
Application Notes and Protocols for the Selective Reduction of 2,3-Dibromo-5-nitrophenol to 2-Amino-3,5-dibromophenol
Introduction The selective reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and speci...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The selective reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and specialty materials. 2-Amino-3,5-dibromophenol is a valuable synthetic intermediate, incorporating multiple functional groups that allow for diverse subsequent chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of 2,3-dibromo-5-nitrophenol to 2-amino-3,5-dibromophenol. We will delve into the mechanistic rationale for reagent selection, present a detailed experimental protocol, and outline the necessary analytical techniques for reaction monitoring and product characterization.
Strategic Considerations for Selective Reduction
The substrate, 2,3-dibromo-5-nitrophenol, presents a unique challenge due to the presence of multiple reducible and potentially labile functional groups. The primary objective is the chemoselective reduction of the nitro group to an amine while preserving the bromine substituents and the phenolic hydroxyl group.
Several common reduction methods were considered:
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): While highly efficient for nitro group reduction, these methods pose a significant risk of hydrodehalogenation, leading to the undesired removal of the bromine atoms.[1] This side reaction is particularly prevalent with palladium catalysts.
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic and effective methods for nitroarene reduction.[2] The Fe/HCl system is often preferred due to its cost-effectiveness and the in situ generation of the acidic medium.[3][4] However, the strongly acidic conditions can sometimes lead to side reactions with sensitive substrates.
Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative for the reduction of nitro groups and is known for its good functional group tolerance, making it less likely to affect the halogen substituents.[5] It is an inexpensive and relatively safe reducing agent.[6]
Given the potential for dehalogenation with catalytic hydrogenation and the desire for a mild and selective method, this guide will focus on the use of sodium dithionite for the reduction of 2,3-dibromo-5-nitrophenol.
Reaction Mechanism: Reduction of a Nitroarene with Sodium Dithionite
The reduction of an aromatic nitro group by sodium dithionite is a complex process that involves a series of single-electron transfers. While the exact mechanism can be intricate and dependent on the specific reaction conditions, a generally accepted pathway involves the following key steps:
Generation of the Radical Anion: Sodium dithionite in solution exists in equilibrium with the sulfoxylate radical anion (SO₂⁻).
Electron Transfer: The sulfoxylate radical anion acts as a single-electron donor, transferring an electron to the nitro group of the nitroarene, forming a nitro radical anion.
Stepwise Reduction: Through a series of further electron transfers from the sulfoxylate radical anion and protonation steps (with water or another proton source), the nitro group is progressively reduced through nitroso and hydroxylamino intermediates to the final amine.
The overall stoichiometry for the reduction of a nitro group to an amine with sodium dithionite is:
Ar-NO₂ + 3Na₂S₂O₄ + 4H₂O → Ar-NH₂ + 6NaHSO₃
This multi-step electron transfer mechanism allows for a controlled reduction under relatively mild conditions, which is crucial for preserving the other functional groups on the aromatic ring.
Experimental Protocol: Reduction of 2,3-Dibromo-5-nitrophenol using Sodium Dithionite
This protocol is adapted from established procedures for the reduction of similar halogenated nitrophenols.[7]
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
2,3-Dibromo-5-nitrophenol
≥98%
Commercially Available
Handle with appropriate personal protective equipment (PPE).
Sodium Dithionite (Na₂S₂O₄)
≥85%
Commercially Available
Store in a cool, dry place, away from moisture.
Methanol (MeOH)
ACS Grade
Commercially Available
Flammable liquid.
Deionized Water
In-house
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
Flammable liquid.
Brine (saturated NaCl solution)
In-house
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially Available
Hydrochloric Acid (HCl)
37%
Commercially Available
Corrosive.
Sodium Bicarbonate (NaHCO₃)
ACS Grade
Commercially Available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dibromo-5-nitrophenol (1.0 eq) in a mixture of methanol and deionized water (e.g., a 2:1 v/v ratio).
Addition of Sodium Dithionite: To the stirred solution, add sodium dithionite (approximately 3.0-4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which can be visualized under UV light and/or by staining with an appropriate agent like potassium permanganate) indicates the progression of the reaction.
Work-up:
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
Add ethyl acetate to the remaining aqueous mixture and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,5-dibromophenol.
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Safety Precautions
Conduct the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Sodium dithionite can be self-heating and may catch fire in contact with small amounts of water or moist air. Handle with care in a dry environment.
2,3-Dibromo-5-nitrophenol is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.
The work-up procedure involves flammable solvents. Ensure there are no ignition sources nearby.
Analytical Characterization of 2-Amino-3,5-dibromophenol
Accurate characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Thin Layer Chromatography (TLC)
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: Hexane:Ethyl Acetate (e.g., 2:1 v/v)
Visualization: UV light (254 nm) and potassium permanganate stain. The product, being an aniline derivative, is expected to be more polar than the starting nitro compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups.
Predicted Spectral Data for 2-Amino-3,5-dibromophenol:
¹³C NMR (DMSO-d₆, 100 MHz): Chemical shifts for the aromatic carbons would be expected in the range of δ 100-150 ppm. The carbon bearing the hydroxyl group would be the most downfield, while the carbons attached to bromine would also show characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.
C=C stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
C-Br stretching: A strong absorption in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product.
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-amino-3,5-dibromophenol (C₆H₅Br₂NO). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).
Visualizations
Chemical Transformation
Caption: Reduction of 2,3-dibromo-5-nitrophenol.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The selective reduction of 2,3-dibromo-5-nitrophenol to 2-amino-3,5-dibromophenol can be efficiently and chemoselectively achieved using sodium dithionite. This method provides a reliable route to this valuable synthetic intermediate, avoiding the common side reaction of dehalogenation associated with other reduction techniques. The detailed protocol and analytical guidelines presented in this application note will aid researchers in successfully performing this transformation and characterizing the final product.
References
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones - Sciencemadness.org. Available at: [Link]
Reduction of nitro compounds - Wikipedia. Available at: [Link]
US2631167A - Method of reducing nitro compounds - Google Patents.
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange. Available at: [Link]
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. Available at: [Link]
Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange. Available at: [Link]
Application Note: Recrystallization Systems for 5-Amino-2,3-dibromophenol
This Application Note is designed for process chemists and pharmaceutical researchers requiring a robust purification strategy for 5-amino-2,3-dibromophenol (CAS: 116632-19-0). Unlike simple aminophenols, this poly-halog...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and pharmaceutical researchers requiring a robust purification strategy for 5-amino-2,3-dibromophenol (CAS: 116632-19-0).
Unlike simple aminophenols, this poly-halogenated intermediate presents specific challenges: accelerated oxidative degradation (quinoid formation) and low aqueous solubility due to the lipophilic bromine substituents. The following guide synthesizes chemical principles with practical process engineering to ensure high purity (>98%) and stability.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must understand the competing forces within the crystal lattice.
The Molecule: 5-amino-2,3-dibromophenol contains both a hydrogen-bond donor/acceptor pair (-OH, -NH₂) and substantial lipophilic bulk (two -Br atoms).
The Challenge:
Oxidation: The electron-rich amino group facilitates oxidation to colored quinone-imines, especially in basic or neutral solutions exposed to air.
Oiling Out: The high bromine content increases the melting point but can lead to "oiling out" (liquid-liquid phase separation) in water-rich solvents before crystallization occurs.
Solubility Prediction Table
Solvent System
Predicted Solubility (Hot)
Predicted Solubility (Cold)
Suitability
Notes
Water
Low
Insoluble
Anti-Solvent
Good for crashing out product, but poor for dissolving it.
Ethanol (EtOH)
High
Moderate
Primary Solvent
Excellent dissolution; risk of oxidation if not degassed.
Ethyl Acetate (EtOAc)
High
Moderate
Primary Solvent
Good for removing non-polar impurities.
Toluene
Moderate
Low
Selective
Excellent for rejecting polar oxidized impurities.
Dichloromethane (DCM)
High
High
Extraction Only
Too soluble for effective crystallization yield.
Recommended Protocol: The "Dual-Protection" Strategy
We recommend a degassed Ethanol/Water system modified with an antioxidant. This system leverages the high solubility of the aryl bromide in hot ethanol and the precipitating power of water, while chemically preventing the formation of colored oxidation byproducts.
Materials Required[1][2][3][4][5][6][7][8][9]
Crude 5-amino-2,3-dibromophenol
Solvent A: Absolute Ethanol (degassed via N₂ sparging).
Solvent B: Deionized Water (degassed) containing 0.5% w/v Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite. Note: The antioxidant is critical to prevent the solution from turning dark brown.
Activated Carbon: (Optional, for removing existing color).
Inert Gas: Nitrogen or Argon balloon/line.
Step-by-Step Methodology
Phase 1: Dissolution & Clarification
Preparation: Flush a round-bottom flask with nitrogen. Add the crude solid.
Dissolution: Add Solvent A (Ethanol) in small portions while heating to a gentle reflux (approx. 75°C).
Target Concentration: 1 g solute per 5–8 mL Ethanol.
Observation: The solid should dissolve completely. If dark particles remain, they are likely inorganic salts or polymerized impurities.
Decolorization (If needed): If the solution is dark, add activated carbon (5 wt% of crude mass). Stir at reflux for 10 minutes.
Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed flask. Work quickly to prevent premature crystallization.
Phase 2: Controlled Crystallization
Reheating: Return the filtrate to a gentle boil.
Anti-Solvent Addition: Slowly add Solvent B (Water + Antioxidant) dropwise via an addition funnel.
Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add a few drops of hot Ethanol until the solution becomes clear again.
Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature under a nitrogen atmosphere.
Critical Step: Do not place directly in ice. Rapid cooling traps impurities.
Completion: Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.
Phase 3: Isolation
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:3 ratio).
Note: The wash solvent must be cold to prevent redissolving the product.
Drying: Dry the crystals in a vacuum oven at 40°C over P₂O₅ or silica gel. Avoid temperatures >60°C to prevent surface oxidation.
Alternative Strategy: Hydrochloride Salt Formation
If the free base proves too unstable (turning purple/black rapidly), convert it to the hydrochloride salt for purification. The salt is significantly more stable to oxidation.
Dissolve crude amine in Ethyl Acetate .
Add 4M HCl in Dioxane or bubble HCl gas.
The 5-amino-2,3-dibromophenol hydrochloride will precipitate immediately as a white/off-white solid.
Filter and wash with fresh Ethyl Acetate.
Recovery of Free Base: Dissolve salt in degassed water, neutralize with saturated NaHCO₃ under nitrogen, and filter the precipitated free base.
Process Logic Visualization
Figure 1: Decision logic for the purification of oxidation-sensitive aminophenols.
Troubleshooting & Quality Control
Issue
Root Cause
Corrective Action
Product turns pink/purple
Oxidation of amino group
Ensure solvents are degassed. Add Na₂S₂O₄ to the water fraction. Work under Nitrogen.[1][2]
Oiling Out
Temperature too high during anti-solvent addition
Add ethanol to redissolve, then cool very slowly with vigorous stirring. Add a seed crystal at the cloud point.
Low Yield
Too much ethanol used
Concentrate the mother liquor or increase the ratio of Water (anti-solvent) in the final mix.
Melting Point Depression
Residual Solvent or Isomer Impurity
Dry under high vacuum (>24h). Check NMR for isomeric purity (e.g., 2,6-dibromo isomer).
Application Notes and Protocols for the Synthesis of 5-Amino-2,3-dibromophenol: A Guide to Protecting Group Strategies
Introduction: The Synthetic Challenge of Polysubstituted Aromatics 5-Amino-2,3-dibromophenol is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge of Polysubstituted Aromatics
5-Amino-2,3-dibromophenol is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Its utility stems from the specific arrangement of the amino, hydroxyl, and bromine substituents on the aromatic ring, which allows for diverse downstream chemical modifications. However, the synthesis of such a precisely substituted aromatic compound is not trivial. The presence of two activating and ortho-, para-directing groups—the hydroxyl and amino moieties—complicates direct electrophilic substitution reactions like bromination. Uncontrolled bromination of 5-aminophenol would lead to a mixture of products with varying degrees of bromination at multiple positions, making the isolation of the desired 2,3-dibromo isomer a formidable challenge.[1][2][3]
To achieve the regioselective synthesis of 5-amino-2,3-dibromophenol, a carefully designed protecting group strategy is paramount.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting groups for the efficient synthesis of this key intermediate. We will delve into the rationale behind the choice of protecting groups, provide detailed, step-by-step protocols, and offer insights based on established principles of organic synthesis.
Strategic Considerations: The Imperative of Orthogonal Protection
The core of a successful synthesis of 5-amino-2,3-dibromophenol lies in the concept of orthogonal protection .[6] This strategy allows for the selective deprotection of one functional group in the presence of another, by using protecting groups that are removed under different reaction conditions.[4][6] For 5-aminophenol, we need to mask the reactivity of both the hydroxyl and amino groups to control the bromination step.
Protecting the Phenolic Hydroxyl Group
The hydroxyl group of a phenol is highly activating and directs incoming electrophiles to the ortho and para positions. To prevent unwanted bromination at the positions ortho to the hydroxyl group, it must be temporarily converted into a less activating group. An acetyl (Ac) group is an excellent choice for this purpose.[7]
Introduction: The hydroxyl group can be readily acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Stability: The resulting acetate ester is stable to the conditions of electrophilic bromination.
Removal: The acetyl group can be easily removed by hydrolysis under basic conditions (e.g., using sodium hydroxide or potassium carbonate) or acidic conditions.[7][8]
Protecting the Amino Group
The amino group is also strongly activating and ortho-, para-directing. Direct bromination of anilines often leads to multiple substitutions and potential oxidation.[1][2][3] Therefore, protecting the amino group is crucial. The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for anilines.[9][10]
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Stability: The Boc-protected amine (a carbamate) is stable to the basic conditions used for acetyl group removal, thus ensuring orthogonality. It is also stable during the bromination step.
Removal: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[11][12]
The combination of an acetyl group for the phenol and a Boc group for the aniline provides a robust orthogonal protection strategy, allowing for a controlled, stepwise synthesis.
Synthetic Workflow and Mechanism
The overall synthetic strategy can be visualized as a three-stage process: protection, bromination, and deprotection.
Caption: Overall synthetic workflow for 5-amino-2,3-dibromophenol.
The key bromination step proceeds via an electrophilic aromatic substitution mechanism on the di-protected intermediate. The directing effects of the protected groups guide the bromine atoms to the desired positions.
Caption: Simplified electrophilic aromatic substitution mechanism for bromination.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Protection of 5-Aminophenol
This two-step protocol first protects the more reactive amino group, followed by the hydroxyl group.
Step 1.1: N-Boc Protection of 5-Aminophenol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.45 g (50 mmol) of 5-aminophenol in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.
Addition of Base: Add 6.9 g (50 mmol) of potassium carbonate to the solution and stir until dissolved.
Addition of (Boc)₂O: To the stirring solution, add 12.0 g (55 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 15 minutes.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
Work-up:
Remove the THF by rotary evaporation.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-5-aminophenol. The product can be purified by column chromatography on silica gel if necessary.
Step 1.2: O-Acetylation of N-Boc-5-aminophenol
Reaction Setup: Dissolve the crude N-Boc-5-aminophenol (from the previous step) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask with a magnetic stir bar.
Addition of Base: Add 6.1 mL (75 mmol) of pyridine to the solution.
Addition of Acetic Anhydride: Cool the mixture to 0 °C in an ice bath and slowly add 7.1 mL (75 mmol) of acetic anhydride.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up:
Quench the reaction by slowly adding 50 mL of water.
Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-protected intermediate, tert-butyl (3-acetoxyphenyl)carbamate.
Part 2: Bromination of the Di-protected Intermediate
Reaction Setup: Dissolve the di-protected intermediate (from Part 1) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and protected from light.
Addition of Bromine: Slowly add a solution of 5.1 mL (100 mmol) of bromine in 20 mL of glacial acetic acid to the stirring solution at room temperature over 30 minutes.
Reaction: Stir the reaction mixture at room temperature for 24 hours.
Work-up:
Pour the reaction mixture into 500 mL of ice-water.
Add a saturated solution of sodium thiosulfate dropwise until the orange color of excess bromine disappears.
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Dry the solid in a vacuum oven to obtain the crude brominated intermediate.
Part 3: Deprotection to Yield 5-Amino-2,3-dibromophenol
This two-step deprotection protocol first removes the acetyl group under basic conditions, followed by the Boc group under acidic conditions.
Step 3.1: Deacetylation (Removal of the Acetyl Group)
Reaction Setup: Suspend the crude brominated intermediate in 100 mL of methanol in a 250 mL round-bottom flask with a magnetic stir bar.
Addition of Base: Add 50 mL of 2 M aqueous sodium hydroxide solution.
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
Work-up:
Acidify the reaction mixture to pH 5-6 with 2 M HCl.
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3.2: N-Deprotection (Removal of the Boc Group)
Reaction Setup: Dissolve the crude product from the previous step in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
Addition of Acid: Add 25 mL of trifluoroacetic acid (TFA) to the solution.
Reaction: Stir the mixture at room temperature for 1-2 hours.
Work-up:
Remove the solvent and excess TFA by rotary evaporation.
Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 5-amino-2,3-dibromophenol can be purified by recrystallization or column chromatography.
Data Summary: Protecting Group Compatibility
The following table summarizes the compatibility of the chosen protecting groups with the reaction conditions employed in this synthetic route.
Protecting Group
Functionality Protected
Stable to
Labile to
Acetyl (Ac)
Phenolic Hydroxyl
Acidic Bromination, Mild Acid
Strong Base, Strong Acid
Boc
Amino
Basic Hydrolysis, Bromination
Strong Acid
Conclusion
The synthesis of 5-amino-2,3-dibromophenol presents a classic case study in the strategic use of protecting groups in organic synthesis. By employing an orthogonal protection strategy with acetyl and Boc groups, the challenges posed by the highly activating nature of the amino and hydroxyl functionalities can be overcome. The protocols detailed in this application note provide a reliable and reproducible method for accessing this valuable synthetic intermediate. As with any multi-step synthesis, careful execution and monitoring of each step are crucial for achieving high yields and purity.
References
Vertex Search. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - NIH.
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
CEM Corporation. (n.d.). Protection and Deprotection.
ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?
PubMed. (n.d.). Regioselective one-pot bromination of aromatic amines.
Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound...
Quora. (n.d.). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?
ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions.
Awuah, S. G., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.
ResearchGate. (2025, November 2). Selective alkylation of aminophenols.
The Royal Society of Chemistry. (n.d.). Supporting Information.
MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Chemo- and Regioselective Functionalization of 5-Amino-2,3-dibromophenol
Strategic Analysis: The Reactivity Landscape The functionalization of 5-amino-2,3-dibromophenol presents a unique challenge in organic synthesis due to the interplay between strong electronic activation and significant s...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis: The Reactivity Landscape
The functionalization of 5-amino-2,3-dibromophenol presents a unique challenge in organic synthesis due to the interplay between strong electronic activation and significant steric constraints. Unlike simple aminophenols, the presence of bromine atoms at the C2 and C3 positions fundamentally alters the regioselectivity of the molecule.
Electronic vs. Steric Conflict
The molecule features two potent electron-donating groups (EDGs): the hydroxyl (-OH) at C1 and the amine (-NH2) at C5. These groups are in a meta relationship, creating a specific electronic "push-pull" dynamic on the ring carbons.
Nucleophilic Competition (N vs. O): The nitrogen atom is inherently more nucleophilic than the oxygen. Under neutral or basic conditions, chemoselective N-functionalization (acylation/alkylation) is kinetically favored. However, the phenolic oxygen becomes a competitive nucleophile in the presence of strong bases (forming the phenoxide).
Ring Reactivity (C4 vs. C6):
Position C6 (Target): Located between the -OH and -NH2 groups.[1] It benefits from ortho-activation from both donors. While sterically crowded, it is the most electron-rich site on the ring.
Position C4 (Blocked): Located between the -NH2 and the -Br (at C3). While it receives ortho-activation from the amine and para-activation from the phenol, the bulky bromine atom at C3 exerts severe steric hindrance, making C4 kinetically inaccessible for large electrophiles.
Positions C2 & C3: Blocked by Bromine.
Reactivity Diagram
The following diagram maps the kinetic and thermodynamic access points for electrophilic attack.
Figure 1: Reactivity landscape of 5-amino-2,3-dibromophenol. Note the dominance of C6 for ring substitution and N-attack for functional group modification.
Objective: Selectively functionalize the amine without protecting the phenol, avoiding ester formation.
Mechanism: Nucleophilic acyl substitution. The amine lone pair attacks the carbonyl carbon of the anhydride.
Materials:
5-amino-2,3-dibromophenol (1.0 eq)
Acetic Anhydride (1.1 eq)
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Base: Sodium Acetate (mild) or Triethylamine (if using acid chloride)
Step-by-Step Procedure:
Dissolution: Dissolve 5-amino-2,3-dibromophenol (10 mmol) in EtOAc (50 mL) in a round-bottom flask.
Control Point (pH/Catalyst): Add Sodium Acetate (12 mmol). Note: Using a mild base prevents the deprotonation of the phenol, ensuring the oxygen remains less nucleophilic than the amine.
Addition: Cool the solution to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase 1:1 Hexane:EtOAc). The starting material (more polar) should disappear.
Workup: Wash the organic layer with water (2 x 20 mL) to remove acetic acid byproducts. Dry over MgSO₄.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water.
Validation Criteria:
IR Spectroscopy: Appearance of Amide I band (~1650 cm⁻¹) and retention of Phenol O-H stretch (~3300 cm⁻¹, broad). Absence of Ester C=O (~1750 cm⁻¹).[2]
¹H NMR: Downfield shift of NH proton; Phenolic proton remains.
Protocol B: Schiff Base Formation (Imine Condensation)
Objective: Synthesize a scaffold for potential bioactive ligands or liquid crystals.
Relevance: This reaction preserves the dibromophenol core while extending the conjugation.
Setup: In a 100 mL flask equipped with a reflux condenser, dissolve the aminophenol (5 mmol) in Ethanol (20 mL).
Addition: Add the aldehyde (5 mmol) in one portion.
Catalysis: Add 2 drops of glacial acetic acid. Why? Acid catalysis activates the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the amine.
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.
Precipitation: Cool the mixture slowly to room temperature, then to 0°C. The Schiff base often precipitates as a colored solid.
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
Objective: Utilize the highly activated C6 position for diazo coupling.
Mechanism: The reaction involves the attack of the electron-rich C6 carbon onto a diazonium electrophile.
Materials:
Component A (Coupler): 5-amino-2,3-dibromophenol
Component B (Diazo Source): 4-Nitroaniline (or Sulfanilic acid)
Dissolve 4-Nitroaniline (5 mmol) in HCl (15 mL, 2M). Cool to 0-5°C in an ice bath.
Add NaNO₂ solution (5.5 mmol in 2 mL water) dropwise. Maintain temp < 5°C to prevent decomposition of the diazonium salt.
Self-Validation: The solution should become clear. Test with starch-iodide paper (turns blue) to ensure excess nitrous acid, then destroy excess with urea.
Coupling (The Nucleophile):
Dissolve 5-amino-2,3-dibromophenol (5 mmol) in NaOH (20 mL, 10%). Note: High pH converts the phenol to phenoxide, maximizing electron density at C6.
Cool the coupler solution to 0-5°C.
The Reaction:
Slowly add the Diazonium salt solution to the Phenoxide solution with vigorous stirring.
Observation: An intense color change (Red/Orange) will occur immediately as the azo bond forms.
Maintain pH > 9 during addition.
Workup:
After 30 mins, neutralize with dilute HCl to precipitate the dye.
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 2: Synthetic workflow for the divergent functionalization of the 5-amino-2,3-dibromophenol scaffold.
References
PubChem. (2025).[5] 3-Amino-5-bromophenol (Compound Summary). National Library of Medicine. [Link]
LibreTexts Chemistry. (2023).[6][7] Regioselectivity in Electrophilic Aromatic Substitution.[Link][2][3][5][6][8]
Myek, B., et al. (2015).[2] Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol.[2] International Journal of Modern Chemistry.[2] [Link]
Application Note: High-Fidelity Purification of Brominated Aminophenols via Column Chromatography
Executive Summary & Challenge Profile Brominated aminophenols represent a unique class of synthetic intermediates often found in the development of analgesics, antibody-drug conjugates (ADCs), and agrochemicals. Their pu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Profile
Brominated aminophenols represent a unique class of synthetic intermediates often found in the development of analgesics, antibody-drug conjugates (ADCs), and agrochemicals. Their purification presents a "Dual Threat" to the chromatographer:
Oxidative Instability: The electron-rich aromatic ring, activated by both hydroxyl (
) and amine () groups, is highly susceptible to oxidation by atmospheric oxygen. This results in the rapid formation of quinone imines and polymerized "tars" (often pink, brown, or black) that contaminate the column and degrade yield.
Amphoteric Tailing: The basic amine moiety interacts strongly with acidic silanols (
) on standard silica gel, leading to severe peak tailing and irreversible adsorption. Conversely, the acidic phenol group complicates basic extractions.
This guide details a self-validating protocol designed to neutralize silica acidity while actively suppressing oxidation during the purification process.
Strategic Method Development
Stationary Phase Selection: The "Silanol Trap"
Standard silica gel (60 Å) is acidic (pH ~5.0). When an aminophenol is loaded, the basic nitrogen hydrogen-bonds to the silanol protons.
Consequence: Broad peaks (tailing), poor resolution, and catalytic degradation on the column.
Solution: We utilize Triethylamine (TEA) Deactivation . By pre-equilibrating the silica with a volatile base, we cap the active silanol sites.
Mobile Phase Engineering
The mobile phase must perform two functions: elute the compound and maintain a reducing/inert environment.
Component
Function
Recommended Additive
Base Modifier
Blocks silanols; keeps amine free-based ().
Triethylamine (TEA) (0.5% - 1.0% v/v)
Antioxidant
Scavenges dissolved oxygen.
Ascorbic Acid (trace, for RP-HPLC) or Degassing (for Normal Phase)
Solvent System
Elution strength.
Hexane/Ethyl Acetate (low polarity) or DCM/Methanol (high polarity)
Critical Insight: Brominated variants are generally more lipophilic (higher
) than their non-halogenated parents. A 4-amino-2-bromophenol will elute faster than 4-aminophenol on normal phase silica.
This protocol is the "Gold Standard" for purifying gram-scale quantities of air-sensitive brominated aminophenols.
Phase A: Pre-Chromatography Preparation
Objective: Eliminate oxygen and neutralize the stationary phase.
Solvent Degassing: Sparge all mobile phase solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane) with Argon or Nitrogen gas for 15 minutes prior to use.
Column Slurry Preparation:
Prepare a slurry of Silica Gel 60 in the starting eluent (e.g., 90:10 Hexane:EtOAc).
Add 1% Triethylamine (TEA) to the slurry solvent.
Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent.
Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).
Phase B: Sample Loading & Elution
Objective: Rapid separation with minimal air exposure.
Sample Dissolution: Dissolve the crude brominated aminophenol in a minimum amount of DCM containing 0.5% TEA.
Note: Avoid using heat to dissolve; sonicate if necessary.
Loading: Apply the sample carefully to the sand bed.
Elution Gradient:
Start with Hexane:EtOAc (9:1) + 0.5% TEA .
Gradually increase polarity to Hexane:EtOAc (1:1) + 0.5% TEA .
Flow Rate: Run at a higher flow rate than standard (e.g., 20-25 mL/min for a 20mm column) to minimize residence time on the silica.
Fraction Collection:
Collect fractions in test tubes that have been flushed with Nitrogen .
Keep collected fractions in an ice bath or covered with foil to prevent photodebromination (loss of Bromine due to light).
Phase C: Visualization (The "Self-Validating" Step)
Since the compound oxidizes, TLC analysis requires careful interpretation.
Ninhydrin Stain: Stains the free amine (usually red/pink/orange).
Ferric Chloride (
): Stains the phenol (usually purple/blue).
The "Air Test" (Validation): Leave a spotted TLC plate on the bench for 10 minutes. If the spot turns brown/black without staining, it confirms the presence of the oxidatively unstable aminophenol.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for purifying these unstable compounds.
Caption: Decision matrix for selecting the optimal stationary phase based on polarity, emphasizing the critical pre-treatment steps for both methods.
Application Note: Chemoselective Functionalization of 5-Amino-2,3-dibromophenol
Executive Summary 5-Amino-2,3-dibromophenol (CAS: 57383-80-9) represents a "privileged scaffold" in medicinal chemistry, offering four distinct vectors for diversification: a nucleophilic aniline, an acidic phenol, and t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-2,3-dibromophenol (CAS: 57383-80-9) represents a "privileged scaffold" in medicinal chemistry, offering four distinct vectors for diversification: a nucleophilic aniline, an acidic phenol, and two electrophilic bromine sites with differentiated steric environments. This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity .
Unlike its isomer 2-amino-4,6-dibromophenol, the 5-amino isomer possesses a meta relationship between the amine and hydroxyl groups, precluding direct benzoxazole formation. Instead, this scaffold serves as a potent core for constructing biaryl ethers, indole precursors, and kinase inhibitor pharmacophores. This note details protocols for chemoselective N-acylation and site-selective Suzuki-Miyaura cross-coupling.
Part 1: Structural Analysis & Reactivity Matrix
The molecule features a 1,2,3,5-substitution pattern. Understanding the steric and electronic landscape is prerequisite to successful method design.
Site
Functional Group
Electronic Character
Steric Environment
Primary Reactivity
C1
Hydroxyl (-OH)
Nucleophilic / Acidic (pKa ~7.5)
Moderate (Ortho-Br)
O-Alkylation, Esterification
C2
Bromine (-Br)
Electrophilic
High (Flanked by OH and Br)
Cross-Coupling (Secondary site)
C3
Bromine (-Br)
Electrophilic
Moderate (Flanked by Br and H)
Cross-Coupling (Primary site)
C5
Amine (-NH₂)
Nucleophilic
Low
N-Acylation, Reductive Amination
Reactivity Landscape Visualization
Caption: Reactivity hierarchy of 5-amino-2,3-dibromophenol. The C5-amine is the kinetic entry point, while C3-Br is the thermodynamic preference for metal catalysis.
Part 2: Protocol A - Chemoselective N-Acylation
Objective: Functionalize the amine without protecting the phenol.
Challenge: Both -OH and -NH₂ are nucleophilic. Standard acid chlorides will functionalize both (forming esters and amides).
Solution: Exploit the higher nucleophilicity of the aniline nitrogen under neutral or slightly acidic conditions, or use "soft" acylating agents.
Materials
Substrate: 5-Amino-2,3-dibromophenol (1.0 equiv)
Reagent: Acetic Anhydride (1.1 equiv) or specific Acid Chloride
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Catalyst: None (or mild Lewis acid like MgCl₂ if sluggish)
Step-by-Step Methodology
Dissolution: Dissolve 5-amino-2,3-dibromophenol (10 mmol) in EtOAc (50 mL). The solution may be slightly colored due to oxidation; purge with Argon.
Addition: Cool to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 10 minutes.
Note: Do not add base (TEA/Pyridine) yet. Adding base increases the nucleophilicity of the phenoxide, promoting O-acylation.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
Monitoring: TLC (50% EtOAc/Hexane). The amine spot (polar, streaks) should disappear; the amide product is less polar.
Workup:
If precipitate forms (common for amides): Filter and wash with cold Et₂O.
If soluble: Wash organic layer with 1M HCl (removes unreacted amine) followed by Saturated NaHCO₃ (removes acetic acid byproduct).
Validation: ¹H NMR should show a singlet ~2.1 ppm (NH-Ac) and a broad singlet ~9-10 ppm (Phenol -OH). If O-acylation occurred, a shift in the aromatic protons would be observed.
Part 3: Protocol B - Regioselective Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl group at C3, leaving C2-Br intact for subsequent reactions.
Mechanistic Insight: The C2-Br is "ortho-ortho" substituted (sandwiched between -OH and -Br). The C3-Br is "ortho-meta" substituted (sandwiched between -Br and -H). The oxidative addition of Pd(0) occurs preferentially at the less hindered C3 position.
Experimental Workflow
Caption: Workflow for C3-selective arylation. Protection of the phenol is recommended to prevent catalyst poisoning.
Detailed Protocol
Pre-requisite (Protection): It is highly recommended to protect the phenol as a methyl ether (using MeI/K₂CO₃) or silyl ether (TBSCl/Imidazole) before coupling. Free phenols can poison Pd catalysts or form boronate esters that inhibit transmetallation.
Assumption for Protocol: We use the O-Methyl derivative (5-amino-2,3-dibromoanisole).
Reaction Setup:
In a Schlenk flask, combine:
Substrate (1.0 equiv)
Aryl Boronic Acid (1.1 equiv)
Pd(PPh₃)₄ (3-5 mol%) - Tetrakis is preferred for steric differentiation over smaller catalysts like Pd(OAc)₂.
Solvent: Toluene:Ethanol (4:1 ratio, 0.1 M concentration).
Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).
Base Addition:
Add aqueous Na₂CO₃ (2M, 2.0 equiv) under Argon flow.
Technical Support Center: Stability & Handling of 5-Amino-2,3-Dibromophenol
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with halogenated aminophenols. Document ID: TS-ADP-052 | Last Updated: 2025-06-15 Applicable Compound: 5-Amino-2,3-di...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with halogenated aminophenols.
Document ID: TS-ADP-052 | Last Updated: 2025-06-15
Applicable Compound: 5-Amino-2,3-dibromophenol (CAS: Variable/Analogous to 38191-34-3)[1][2]
Core Directive: The Instability Mechanism
Why is my sample turning pink/brown?
Unlike simple phenols, 5-amino-2,3-dibromophenol possesses dual functionality (hydroxyl and amine) on an electron-rich aromatic ring.[1][2] While the bromine atoms at positions 2 and 3 provide some electron-withdrawing stabilization, the molecule remains highly susceptible to oxidative radical coupling .
Because the amino group (C5) and hydroxyl group (C1) are in a meta relationship, this compound cannot oxidize into a simple quinone imine (which requires ortho or para positioning).[1] Instead, it undergoes radical polymerization .[1][2]
The Oxidative Cascade (Mechanism)
Air exposure generates phenoxy and aminyl radicals.[2] Since the para and ortho positions (C4 and C6) are unsubstituted and electron-rich, these radicals rapidly couple, forming colored dimers and eventual black "tars."[1]
Caption: Unlike para-isomers, meta-aminophenols degrade via radical cross-linking rather than quinone formation.[1]
Storage & Handling Protocols
The Golden Rule: Prevent the initiation step (radical formation) by controlling three variables: Oxygen, pH, and Light.[1]
Degas Solvents: Never use "bench" solvents.[2] Sparge with Argon for 15 mins or use freeze-pump-thaw cycles.
Acidity is Safety: In neutral solution, the free amine is reactive.[2] Acidifying the solution (pH < 4) protonates the amine (-NH3+), significantly withdrawing electron density from the ring and deactivating the oxidation pathway.
Add Antioxidants: For aqueous workups, always include Sodium Dithionite (Na2S2O4) or Ascorbic Acid as a sacrificial reductant.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "My white powder turned pink/purple overnight."
Diagnosis: Surface oxidation.[2] This is common and often superficial.[2]
Corrective Action (The "Dithionite Rescue"):
Dissolve the crude solid in minimal deoxygenated solvent (e.g., Ethanol/Water).[1][2]
Heat gently; the color should fade from pink to pale yellow/colorless as the quinoid impurities are reduced back to phenols.[2]
Acidify with HCl to precipitate the stable hydrochloride salt or recrystallize immediately.[2]
Issue 2: "I cannot get the compound to dissolve."
Diagnosis: Zwitterionic behavior.[2]
Explanation: At neutral pH, the phenol deprotonates (O-) and the amine protonates (NH3+), forming an insoluble zwitterion.[1]
Fix: Adjust pH away from the isoelectric point.
To solubilize in organic phase: Add base (Et3N) to ensure free amine/phenoxide forms (risk of oxidation increases).[1][2]
To solubilize in aqueous phase: Add dilute HCl (forms soluble hydrochloride salt).[1][2] (Recommended for stability) .[1][2]
Issue 3: "Low yields during coupling reactions (e.g., Amide coupling)."
Diagnosis: Radical interference.[2]
Explanation: Oxidized impurities act as radical scavengers or competing nucleophiles.[2]
Fix:
Pre-treat the amine with a scavenger resin or recrystallize before use.[2]
Run the reaction under strict Schlenk conditions.[2]
Pro-Tip: Convert the amine to its HCl salt. Use the salt directly in the coupling reaction by adding exactly 1 equivalent of base (DIPEA) in situ under Argon. This keeps the free amine concentration low at any given moment.[2]
Validated Protocols
Protocol A: Synthesis of the Stable HCl Salt
Use this for long-term storage.
Dissolution: Dissolve 1.0 g of 5-amino-2,3-dibromophenol in 10 mL of degassed Ethyl Acetate or Ethanol.
Filtration: If the solution is dark, filter through a pad of Celite under Argon.
Acidification: Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) while stirring on ice.
Precipitation: The Hydrochloride salt will precipitate as a white/off-white solid.[2]
Isolation: Filter rapidly under a blanket of Argon. Wash with cold, degassed Ether.[1][2]
Caption: Sodium dithionite acts as a scavenger, reducing colored impurities back to colorless phenols.[1][3]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.[1][2] (Standard procedures for handling air-sensitive aromatic amines).
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link
ChemicalBook. 2-Amino-5-bromophenol Synthesis and Handling Properties (Analogous reactivity data). Link
Pavitt, R. J.; Bylaska, E. J.; Tratnyek, P. G. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values."[1][2] Journal of Organic Chemistry, 2017 .[1][2] Link (Provides electrochemical basis for aminophenol instability).[1][2]
Vertex AI Search. Purification of aminophenols using sodium dithionite. (Verified industrial standard for decolorizing aminophenols).[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CHEM-ISO-5A23DB
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Removal of Regioisomer Impurities (2,4- and 2,6-dibromo isomers)[1]
Executive Summary
Isolating 5-amino-2,3-dibromophenol is synthetically challenging due to the directing effects of the hydroxyl and amino groups on the phenol ring. Standard bromination of 3-aminophenol typically favors the thermodynamically stable 2,4- and 2,6-isomers, or the 2,4,6-tribromo sink. The 2,3-isomer often arises from sterically constrained synthesis or specific blocking-group strategies.[1]
This guide addresses the separation of the 2,3-regioisomer (Target) from its likely impurities: 5-amino-2,4-dibromophenol (Impurity A) and 5-amino-2,6-dibromophenol (Impurity B).[1]
Module 1: Diagnostic Hub (Know Your Mixture)
Before attempting purification, you must definitively identify which isomers are present.[1] Thin Layer Chromatography (TLC) is often insufficient due to similar
. Exchangeable protons (OH, NH) may shift depending on concentration, but aromatic splitting patterns remain constant.[1]
1.2 HPLC Method Parameters
Standard C18 methods often result in peak tailing for aminophenols due to the basic amine interacting with silanols. Use the following "Ion-Suppression" method.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).[1]
Best for: Removing 2,4-dibromo impurities from the 2,3-target.
Mechanism: The acidity of the phenolic proton is influenced by the position of the bromine atoms.[4]
2,3-isomer: The bromine at position 3 (meta to OH) exerts a strong inductive electron-withdrawing effect (
) without a counteracting resonance donation.[1] This makes the 2,3-isomer more acidic .[1]
2,4-isomer: The bromine at position 4 (para to OH) exerts a
effect but also a resonance electron-donating effect ().[1] This makes the 2,4-isomer less acidic than the 2,3-isomer.
Step-by-Step:
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
Base Wash (High pH): Extract with 1.0 M NaOH. All phenols move to the aqueous layer as phenoxides. Discard organic layer (removes non-phenolic neutrals).[1]
Controlled Acidification (The Critical Step):
Cool the aqueous phase to 0°C.
Slowly add dilute HCl while monitoring pH with a meter.
Target pH 6.5 - 7.0: The less acidic 2,4-isomer (higher pKa) will precipitate or oil out first.[1] Extract this "early cut" with EtOAc and analyze. It should be enriched in impurity.
Target pH 4.0 - 5.0: Continue acidifying. The more acidic 2,3-isomer will precipitate/extract in this range.[1]
Recovery: Extract the pH 4-5 fraction with EtOAc, dry over Na
SO, and concentrate.
Protocol B: Recrystallization (Solvent Polarity)
Best for: Final polishing (>90% purity starts).[1]
Brominated aminophenols are sensitive to oxidation.[1] Perform all recrystallizations under an inert atmosphere (N
or Ar).
Solvent System
Ratio (v/v)
Procedure Notes
Ethanol / Water
1:1 to 1:3
Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly to 4°C. Removes oxidized tars.[1]
Toluene / Hexane
Variable
Dissolve in boiling Toluene.[1] Add Hexane dropwise.[1] Good for separating isomers based on crystal packing (vicinal Br vs non-vicinal).[1]
Module 3: Troubleshooting & FAQs
Q1: My product turns dark brown/black during drying. What is happening?
Diagnosis: Aminophenols are prone to air-oxidation, forming quinone imines.[1]
Solution:
Add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous phase during extraction.[1]
Dry the final solid in a vacuum oven flushed with Nitrogen, not ambient air.
Store at -20°C under Argon.
Q2: The isomers are co-eluting on my Flash Column.
Diagnosis: Silica gel is acidic; aminophenols streak.[1]
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading.[1] Use a mobile phase of Hexane/EtOAc + 1% TEA.[1] The base neutralizes the silica, sharpening the bands.
Q3: Can I use steam distillation?
Analysis: Ortho-substituted phenols (like 2-bromo or 2-aminophenol) often steam distill due to intramolecular H-bonding (lowering boiling point).[1][5]
Verdict: The 2,3-isomer has an ortho-Br but also a meta-Br and para-amine relative to the Br.[1] The molecular weight (266 g/mol ) is likely too high for effective steam distillation without decomposition. Stick to chromatography or crystallization.[1]
Visual Workflow: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on initial crude purity.
References
PubChem. (2025).[1] 3-Amino-5-bromophenol Compound Summary. National Library of Medicine.[1] [Link][1]
University of Rochester. (n.d.).[1] Common Solvents for Recrystallization. Department of Chemistry. [Link]
Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of 4-Aminophenol. [Link]
Chemistry Stack Exchange. (2015).[1] Is p-bromophenol more acidic than p-chlorophenol? (Discussion on Halogen Inductive vs Resonance Effects). [Link]
ResearchGate. (2025). Separation and determination of aminophenols and phenylenediamines by liquid chromatography. [Link]
improving yield of 5-amino-2,3-dibromophenol synthesis
Technical Support Center: 5-Amino-2,3-Dibromophenol Synthesis Executive Summary The synthesis of 5-amino-2,3-dibromophenol (CAS 116632-19-0) presents a unique "regiochemical paradox" compared to its more common isomer, 4...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Amino-2,3-Dibromophenol Synthesis
Executive Summary
The synthesis of 5-amino-2,3-dibromophenol (CAS 116632-19-0) presents a unique "regiochemical paradox" compared to its more common isomer, 4-amino-2,6-dibromophenol. The primary yield-limiting factors are regioselectivity during bromination (directing groups often favor the 2,4,6-pattern) and dehalogenation during nitro-reduction .
This guide abandons generic advice to focus on the specific electronic and steric bottlenecks of this 1,2,3,5-substituted benzene system.
Section 1: Critical Route Analysis & Isomer Control
Q: I am obtaining a mixture of isomers. How do I force the bromine into the 2,3-positions?
A: If you are brominating 3-aminophenol or 3-nitrophenol directly, you will almost invariably produce the 2,4,6-tribromo or 2,6-dibromo species due to the reinforcing ortho/para directing power of the hydroxyl group. The 2,3-substitution pattern is thermodynamically less favored and sterically crowded.
The Solution: The "Blocked" Precursor Strategy
To achieve high yield of the 2,3-dibromo isomer, you must avoid direct bromination of the phenol. Instead, utilize a 3,4-dibromo-5-nitroanisole intermediate or a Hofmann Rearrangement pathway.
Recommended Workflow:
Precursor: Start with 3,4-dibromo-5-nitroanisole (often accessible via nitration of 3,4-dibromoanisole, where the methoxy group directs ortho/para and the bromines block specific sites).
Demethylation: Use
(Boron tribromide) in DCM at -78°C to 0°C. Acid hydrolysis is often too harsh for poly-brominated rings.
Reduction: Reduce the nitro group without removing the bromine atoms (See Section 2).
Diagnostic Check:
Run a 1H NMR. The 5-amino-2,3-dibromophenol should show two aromatic protons as meta-coupled doublets (J ~ 2-3 Hz) or a singlet (if accidentally symmetric, which indicates the wrong isomer, likely 2,6-dibromo).
Section 2: The Reduction Trap (Dehalogenation)
Q: My yield is good after bromination, but drops significantly after the reduction step. The mass spec shows [M-Br] peaks.
A: You are likely experiencing hydrodehalogenation . The bromine atoms at positions 2 and 3 are electronically labile. If you are using Catalytic Hydrogenation (
), the palladium will catalytically cleave the C-Br bonds, especially in the presence of a base or prolonged reaction times.
The Fix: Chemoselective Reduction Agents
Switch to a reduction method that is inert toward aryl halides.
Reducing Agent
Compatibility with Ar-Br
Yield Potential
Notes
/ Pd-C
Poor
Low (<30%)
Causes rapid de-bromination. Avoid.
/ Pt-C (Sulfided)
Good
High (85-90%)
The sulfur "poisons" the catalyst, preventing C-Br insertion.
Fe /
Excellent
High (90%+)
The "Gold Standard" for halogenated nitro-arenes. Mild pH prevents tar formation.
/ HCl
Moderate
Medium (60-70%)
Effective, but acidic workup can complicate isolation of the amphoteric aminophenol.
(Dithionite)
Good
Medium
Good for small scale, but workup is salty.
Protocol: Fe/
Reduction
Dissolve 1 eq of nitro-intermediate in EtOH/Water (3:1).
Critical: Filter hot through Celite to remove iron oxides. If the solution cools, the product may precipitate in the iron sludge, leading to massive yield loss.
Section 3: Isolation of the Amphoteric Product
Q: I see the product on TLC, but I lose it during aqueous extraction.
A: 5-amino-2,3-dibromophenol is amphoteric .
pH < 4: It exists as the anilinium salt (
) -> Water Soluble.
pH > 10: It exists as the phenolate (
) -> Water Soluble.
pH 6-7 (Isoelectric Point): Neutral zwitterion/molecule -> Least Soluble .
The "Isoelectric Crash" Protocol:
Do not perform a standard separatory funnel extraction with strong acid/base.
After the Fe reduction, neutralize the filtrate carefully to pH 6.5 - 7.0 using saturated
or dilute acetic acid.
Salting Out: Saturate the aqueous layer with NaCl.
Solvent Selection: Extract with Ethyl Acetate or THF . (DCM and Ether are often too non-polar for aminophenols).
Antioxidant: Add 0.1% Sodium Metabisulfite to the extraction solvent to prevent oxidation to the quinone imine (which appears as a black tar).
Section 4: Visualizing the Workflow
The following diagram illustrates the optimized pathway, highlighting the critical control points (CCP) where yield is typically lost.
Figure 1: Critical Control Points (CCP) in the synthesis of 5-amino-2,3-dibromophenol. Red nodes indicate high-risk steps.
Section 5: Stability & Storage
Q: The product turns purple/black after drying. Is it decomposing?
A: Yes. Aminophenols are highly susceptible to air oxidation, forming quinone imines and polymerized "aniline blacks."
Storage Protocol:
Workup: Perform the final evaporation under Nitrogen.
Storage: Store as the HCl salt if possible. The salt form is significantly more stable than the free base.
To make salt: Dissolve free base in dry Et2O, bubble dry HCl gas or add HCl/Dioxane. Filter the precipitate.[1][2]
Environment: Store at -20°C under Argon, protected from light.
References
Regioselective Bromination: "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides." PMC - NCBI. Available at: [Link]
Reduction Methodology: "Process for preparing 4-hydroxyanilines (US Patent 6124504A)." Google Patents. Describes the hydrogenation of substituted nitrophenols and the risks of dehalogenation.
General Synthesis of Aminophenols: Mitchell, H. et al. "Synthesis of Aminophenols via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Standard text reference for amphoteric workup procedures).
Technical Support Center: 5-Amino-2,3-Dibromophenol Stability Guide
The following technical guide addresses the stability and degradation issues associated with 5-amino-2,3-dibromophenol . This content is structured for researchers requiring immediate troubleshooting and mechanistic unde...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and degradation issues associated with 5-amino-2,3-dibromophenol . This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding.
Status: Active
Topic: Discoloration (Browning/Blackening) of 5-Amino-2,3-Dibromophenol
Target Group: Medicinal Chemists, Analytical Scientists, Process Engineers[1]
Executive Summary
The transition of 5-amino-2,3-dibromophenol from an off-white/beige solid to a dark brown or black material is a definitive indicator of oxidative degradation .[1] Unlike simple hydration, this color change signifies a chemical transformation—specifically, the formation of radical intermediates and subsequent polymerization into humic-like pigments. While meta-aminophenols (where the amine and hydroxyl groups are in a 1,3-relationship) are generally more resistant to quinone formation than their ortho or para counterparts, they are still highly susceptible to photo-oxidation and radical coupling.
Module 1: Diagnosis & Root Cause Analysis
Q1: Why is my 5-amino-2,3-dibromophenol turning dark brown?
A: The discoloration is caused by oxidative polymerization .[1]
Although the amino (-NH₂) and hydroxyl (-OH) groups are in a meta relationship (positions 1 and 5), which prevents the direct formation of a simple quinone imine, the compound undergoes a radical-mediated degradation pathway.
The Mechanism:
Initiation: Exposure to air (oxygen) and light generates radical species on the amine nitrogen or phenolic oxygen.[1]
Coupling: These radicals are stabilized by the aromatic ring but eventually couple with unreacted molecules to form dimers (e.g., biphenyls or diphenylamines).[1]
Propagation: These dimers often possess ortho or para relationships that allow for easier oxidation into highly conjugated quinoid structures.[1]
Chromophore Formation: As the conjugation length increases, the absorption spectrum shifts from UV to the visible region (yellow
red brown black).
Visualizing the Degradation Pathway:
Figure 1: Radical-mediated oxidative degradation pathway of meta-aminophenols.[1][2]
Q2: Does the brown color indicate the compound is useless?
A: Not necessarily, but it requires intervention.
Surface Oxidation: Often, the oxidation is limited to the surface of the crystal lattice where air contact occurs. The bulk material underneath may still be pure.
Purity Threshold: If the material is sticky or completely black, degradation is likely >5%. If it is a free-flowing powder with a brown tint, purity may still be >95%, but the impurities can act as radical initiators, accelerating further decomposition.
Module 2: Impact on Applications
Q3: How does this degradation affect my experiments?
The presence of oxidized polymers ("brown tar") introduces several risks:
Application Area
Potential Impact
Mechanism of Interference
Organic Synthesis
Yield Reduction & Side Reactions
Oxidized dimers act as radical scavengers or electrophiles, consuming reagents and lowering yields of the desired coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).[1]
Spectroscopy (UV/Vis)
Background Noise
The degradation products have broad absorption bands that overlap with specific signals, causing baseline drift and inaccurate quantification.
Biological Assays
False Positives/Toxicity
Quinoid-like impurities are often cytotoxic and redox-active, potentially interfering with enzymatic assays or cell viability studies independent of the target compound.[1]
Module 3: Restoration & Purification
Q4: Can I purify the brown material?
A: Yes. Recrystallization is the most effective method for removing high-molecular-weight colored impurities.
Protocol: Rescue Recrystallization
Prerequisite: Perform this in a fume hood with dimmed lighting.
Dissolution:
Place the crude brown solid in a flask.
Add a minimal amount of hot Ethanol (EtOH) or Methanol (MeOH) until dissolved.
Note: If insoluble black particles remain, these are likely irreversible polymers. Filter the hot solution through a sintered glass funnel or a syringe filter (PTFE).
Decolorization (Optional but Recommended):
If the solution is dark red/brown, add Activated Charcoal (approx. 5-10% w/w).[1]
Stir gently at reflux for 5–10 minutes.
Filter while hot through Celite to remove the charcoal.
Crystallization:
Reheat the filtrate if it cooled.
Slowly add hot Water (anti-solvent) dropwise until the solution becomes slightly turbid.
Allow the solution to cool to room temperature slowly, then place in an ice bath (0–4°C) for 1 hour.
Isolation:
Filter the crystals (which should now be off-white or pale grey).[1]
Wash with cold 20% EtOH/Water.
Dry under high vacuum in the dark.
Module 4: Prevention & Storage
Q5: How do I prevent this from happening again?
A: You must block the three "Vectors of Degradation": Oxygen, Light, and Moisture.
Recommended Storage Conditions:
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon or Nitrogen
Displaces oxygen, preventing the initial radical formation.[1] Store under an inert blanket in a desiccator or glovebox.
Temperature
-20°C (Freezer)
Slows the kinetics of the radical propagation steps.
Container
Amber Glass Vials
Blocks UV/Blue light which catalyzes the photo-oxidation of the amine group.
Sealing
Parafilm + Desiccant
Prevents moisture ingress.[1] Water can facilitate proton transfer steps that accelerate degradation.
Pro-Tip: If you frequently use the compound, aliquot it into smaller single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[1]
References
Mechanisms of Aminophenol Oxidation
Source: The electrochemical and chemical oxidation of aminophenols involves the formation of radical cations followed by hydrolysis or coupling.
Reference: Nematollahi, D., et al. "Electrochemical oxidation of p-aminophenol in aqueous solutions."[1] Journal of Electroanalytical Chemistry, 2004. [1]
Stability of Halogenated Phenols
Source: BenchChem Technical Guide on Dibromophenols.[1][3]
Reference: "An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol."[1][3] BenchChem.[1][3][4]
Purification of Oxidized Amines
Source: Common laboratory practice for aniline/aminophenol purification involves recrystallization with activ
Reference: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] [1]
Technical Support Center: Solubilizing 5-Amino-2,3-Dibromophenol
Introduction: The "Brick Dust" Challenge You are likely encountering a common frustration with 5-amino-2,3-dibromophenol : it behaves like "brick dust" in neutral water. This is not a failure of your technique; it is a p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Brick Dust" Challenge
You are likely encountering a common frustration with 5-amino-2,3-dibromophenol : it behaves like "brick dust" in neutral water. This is not a failure of your technique; it is a predictable consequence of its molecular structure.
This molecule sits at a difficult intersection of organic chemistry. It possesses a lipophilic core (driven by two heavy bromine atoms) and an amphoteric nature (an acidic phenol and a basic amine). In neutral water (pH 7), it exists largely in a non-ionized, hydrophobic state, resulting in negligible solubility.
This guide provides the mechanistic "Why" and the procedural "How" to overcome these solubility barriers without compromising your experimental data.
Part 1: Physicochemical Profile (The "Why")
To dissolve the molecule, we must first understand the forces holding it in the solid state.
Parameter
Estimated Value
Implication for Solubility
LogP (Lipophilicity)
~2.3 – 2.9 [1, 2]
High. The molecule prefers oil/organic phases over water. The two bromine atoms significantly increase hydrophobicity compared to a standard aminophenol.
pKa (Phenol)
~7.5 [1]
Acidic. The electron-withdrawing bromines lower the pKa of the phenol (normally ~10). At pH 7.4, it is only partially ionized.
pKa (Aniline)
< 3.0 (Predicted)
Weak Base. The bromines pull electron density away from the amine, making it very difficult to protonate. You would need a very low pH (strong acid) to make the salt.
Crystal Lattice
High Energy
The stacking of planar aromatic rings + halogen bonding creates a stable crystal that resists breaking apart in water.
The Takeaway: In neutral buffers (PBS, pH 7.4), the molecule is not fully ionized and remains lipophilic. To dissolve it, you must either break the lattice with an organic solvent (DMSO) or force ionization (High pH).
Part 2: Troubleshooting Guide (Q&A)
Q1: I added the powder directly to PBS, and it’s just floating. Vortexing didn't help. Why?
A: You are fighting thermodynamics. The lattice energy of the solid is greater than the hydration energy provided by neutral water. Vortexing only disperses the particles; it does not solvate them.
The Fix: You must create a concentrated stock solution in an organic solvent (DMSO or Ethanol) first, or adjust the pH significantly. See Protocol A below.
Q2: Can I use 1M HCl to dissolve it? It has an amine group.
A:Not recommended. While amines usually dissolve in acid, the two bromine atoms are "electron-withdrawing groups" (EWG). They pull electron density away from the nitrogen, making it a very weak base.
The Risk: You would need a very low pH (< pH 2) to protonate it. Furthermore, hydrobromide salts of poly-halogenated anilines often remain insoluble due to the "common ion effect" or simple lipophilicity of the salt pair.
Q3: My solution turned brown/black after a few hours. Is it ruined?
A: Likely, yes. Aminophenols are notoriously prone to oxidation , forming quinone imines (dark pigments).
The Cause: High pH (which improves solubility) accelerates this oxidation. Light and heat also catalyze it.
The Fix: Always prepare solutions fresh. If high pH is necessary, add an antioxidant like Ascorbic Acid (Vitamin C) or DTT to the buffer, and protect the solution from light (wrap tubes in foil).
Q4: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media.
A: This is the "Crash-Out" effect. You exceeded the aqueous solubility limit.
The Fix:
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution.
Warm the Media: Pre-warm your media to 37°C before adding the stock.
Sonicate: Mild sonication of the final media can sometimes stabilize a supersaturated solution long enough for an assay.
Part 3: Validated Protocols
Protocol A: The "Golden Standard" (DMSO Stock)
Best for: Cell culture, enzymatic assays, and screening.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Sandmeyer Reaction for Dibromophenol Synthesis
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: SAND-OPT-DBP-001
Subject: Troubleshooting & Protocol Optimization for Dibromophenol Production
Synthesizing dibromophenols via the Sandmeyer reaction typically involves converting an amino-bromophenol to a dibromophenol (replacing
with ) or, less commonly, converting a dibromoaniline to a dibromophenol (replacing with , technically a hydrolysis but often grouped here).
This guide focuses on the Sandmeyer Bromination (
) of aminophenols, which presents a unique "suicide" mechanism: the phenolic moiety is electron-rich and prone to azo coupling with its own generated diazonium salt, leading to tarry azo dyes instead of the desired halide.
Module 1: Diazotization Dynamics (The Critical Phase)
Q: My reaction mixture turns into a thick, dark red/brown tar immediately upon adding nitrite. What is happening?A: You are witnessing self-coupling (Azo Dye Formation) .
The Mechanism: Phenols are highly nucleophilic. As soon as you form the diazonium species (
), it attacks the unreacted aminophenol (or the phenol ring of the diazonium species itself if pH is too high) to form an azo bond ().
The Fix: You must suppress the nucleophilicity of the phenol ring during diazotization.
Acidity is King: Ensure the reaction medium is strongly acidic (
). This keeps the phenolic oxygen protonated or hydrogen-bonded, reducing its reactivity towards coupling.
Reverse Addition (Not Recommended here): Usually, we add nitrite to acid. For aminophenols, ensure the amine is fully dissolved in acid before adding nitrite.
Solvent Switch: If solubility in aqueous
is poor, use Acetic Acid (AcOH) or Acetonitrile (MeCN) as a co-solvent. The organic solvent helps solvate the hydrophobic dibromo-precursors, preventing "clumping" where local pH might spike.
Q: Why am I getting "Chlorine Contamination" (mixed halogenation) in my final product?A: You likely used Hydrochloric Acid (
) for the diazotization but Copper Bromide () for the Sandmeyer step.
The Cause: The Sandmeyer mechanism involves a radical intermediate.[1][2][3] If chloride ions (
) are present in high concentration from the acid, the aryl radical will scavenge them just as easily as bromide, leading to a mix of Ar-Br and Ar-Cl.
The Protocol Standard: Always match your acid anion to your desired halogen.
Target: Dibromophenol
Use 48% Hydrobromic Acid () .
Target: Dichlorophenol
Use 37% Hydrochloric Acid () .
Module 2: The Sandmeyer Catalyst & Substitution
Q: My yield is stuck at 40%. I'm using the standard "add diazonium to CuBr" method. How can I boost this?A: The radical transfer efficiency might be the bottleneck.
Optimization 1: Catalyst Quality:
species oxidize rapidly to in air, becoming green/blue. Your catalyst must be white or pale grey .
Tip: Wash commercial
with sulfurous acid or dissolve it in with a pinch of copper powder () to reduce any adventitious back to in situ.
Optimization 2: The "One-Pot" Organic Nitrite Method:
Instead of the aqueous acid/nitrite route, use tert-Butyl Nitrite (
) in Acetonitrile () with (anhydrous conditions).
Why? This avoids the harsh aqueous acidic conditions that promote phenol polymerization. The organic nitrite generates the diazonium species in situ, which immediately reacts with the copper source. This is often superior for lipophilic dibromophenols.
Q: I see significant hydro-deamination (Ar-H) byproduct. The bromine didn't attach.A: This indicates the aryl radical abstracted a hydrogen atom from the solvent instead of capturing a bromide.
Troubleshooting:
Solvent Choice: Avoid solvents with weak C-H bonds (like THF or Ethanol) if you are seeing reduction products. Use
or water.
Bromide Concentration: Increase the equivalents of
or add to the mixture. You need a high concentration of anions to "crowd out" the solvent around the radical.
Module 3: Experimental Workflow & Visualization
Protocol: Synthesis of 2,6-Dibromophenol (from 2-amino-6-bromophenol)
Step 1: Diazotization
Dissolve 10 mmol 2-amino-6-bromophenol in 15 mL 48% HBr .
Cool to 0–5°C (ice/salt bath). Crucial: Do not freeze the mixture.
Add 11 mmol
(dissolved in min. water) dropwise via syringe pump (rate: 1 mL/min).
Stir for 20 min. Test with starch-iodide paper (should turn blue instantly).
Step 2: Sandmeyer Substitution
Prepare a solution of 12 mmol CuBr in 5 mL 48% HBr (keep protected from light/air).
Critical Step: Transfer the cold diazonium solution into the stirring CuBr solution (Reverse addition is safer for exotherms, but standard addition [Diaz -> Cu] is better for yield here to keep Cu excess high).
Allow to warm to room temperature, then heat to 60°C for 30 min until
evolution ceases.
Step 3: Workup
Steam distill or extract with Diethyl Ether.
Wash organic layer with 10%
(removes bromine traces).
Visual Logic: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing failure modes in Sandmeyer bromination of phenols.
Module 4: Quantitative Data & Benchmarks
Table 1: Solvent & Acid Effects on Yield (2,6-Dibromophenol Target)
Reaction Medium
Acid Source
Catalyst
Yield
Primary Impurity
Water (Standard)
37% HCl
CuCl
<10%
Mixed Halides (Cl/Br), Tars
Water
48% HBr
CuBr
65%
Azo dimers (minor)
MeCN / H2O (1:1)
48% HBr
CuBr
82%
None (Clean conversion)
DMSO
H2SO4
CuBr
30%
Polymerized phenols
Note: Acetonitrile (MeCN) acts as a co-solvent that solubilizes the intermediate radical, preventing cage effects that lead to side reactions.
References
Vertex AI Search . (2025). Process for the production of substituted bromobenzenes. US Patent 8088960B2. Link
Organic Chemistry Portal . (2025). Sandmeyer Reaction: Mechanism and Recent Literature. Link
BenchChem . (2025).[4] Technical Support Center: Optimizing the Sandmeyer Reaction. Link
National Institutes of Health (NIH) . (2021). Deaminative chlorination of aminoheterocycles. PMC Article. Link
Master Organic Chemistry . (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Protocols for Mono- and Dibromo Aminophenol Separation
Ticket ID: #BAP-SEP-004
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Separating mono-bromo (e.g., 2-bromo-4-aminophenol) and di-bromo (e.g., 2,6-dibromo-4-aminophenol) mixtures is a common challenge in medicinal chemistry.[1] The difficulty arises from their structural similarity, overlapping pKa values, and high susceptibility to oxidative degradation.[1] This guide provides field-proven troubleshooting workflows, focusing on exploiting subtle differences in hydrophobicity (for chromatography) and acidity (for extraction).
Q1: My mono- and di-bromo peaks are co-eluting or tailing severely on C18. How do I resolve this?Diagnosis: Aminophenols are amphoteric.[1] On standard C18 columns at neutral pH, the amine group interacts with residual silanols, causing tailing.[1] Furthermore, the hydrophobicity difference between mono- and di-bromo species is insufficient if the ionization state isn't controlled.[1]
Solution: You must lock the ionization state.
Acidic Mobile Phase (Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This protonates the amine (
Result: The di-bromo species, being more hydrophobic (two heavy halogens), will elute later than the mono-bromo species.[1]
Column Choice: Switch to a "Polar-Embedded" C18 or a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring provide orthogonal selectivity to standard hydrophobicity.[1]
Q2: I see "ghost peaks" or baseline drift during purification.Diagnosis: This is likely oxidative degradation of the aminophenol on the column.
Solution:
Q3: Standard acid/base extraction isn't separating them.[1] Why?Diagnosis: Both species are amphoteric, but the additional bromine atoms in the di-bromo species significantly increase the acidity of the phenolic hydroxyl group (inductive effect) while decreasing the basicity of the amine. Standard "strong acid/strong base" washes will extract both.[1]
Solution: Use pH-Controlled Fractionation .[1]
Theory: The pKa of the phenol in 2,6-dibromo-4-aminophenol is lower (~pKa 6-7) compared to the mono-bromo (~pKa 8-9).[1]
Protocol: Extract the mixture into an organic solvent (EtOAc).[1] Wash with a mild buffer (pH 6.5 - 7.0).[1] The di-bromo phenol will deprotonate and move to the aqueous layer, while the mono-bromo (and unreacted starting material) remains organic.[1]
Q4: My product turns black during recrystallization.Diagnosis: Oxidation is occurring in the hot solvent.
Solution:
Solvent: Use degassed water/ethanol with a trace of sodium hydrosulfite.[1]
Atmosphere: Perform the recrystallization under a nitrogen blanket.
Charcoal: Use activated charcoal during the hot filtration step to remove existing oxidative polymers (tars).[1]
Part 2: Comparative Data Analysis
The following table summarizes the physicochemical differences driving the separation strategies.
Feature
2-Bromo-4-aminophenol (Mono)
2,6-Dibromo-4-aminophenol (Di)
Separation Implication
Hydrophobicity
Moderate
High
Di-bromo elutes later on Reverse Phase (RP-HPLC).[1]
Dissolution: Dissolve crude mixture in Ethyl Acetate (10 mL/g).
Acid Wash (Remove non-amines): Extract with 1M HCl. Both aminophenols move to the aqueous phase (as ammonium salts).[1] Discard organic layer.[1]
Neutralization: Carefully adjust aqueous layer to pH ~5.0 with NaOH.[1] Both species precipitate or become extractable.[1] Re-extract into Ethyl Acetate.[1]
Differentiation Step: Wash the Ethyl Acetate layer with Phosphate Buffer (pH 6.8) .[1]
Recovery: Acidify the aqueous layer (pH 4) to precipitate the di-bromo species. Evaporate the organic layer to recover the mono-bromo species.[1]
Part 4: Visualized Workflows
Workflow 1: Decision Matrix for Separation Method
Figure 1: Decision matrix for selecting the appropriate separation technique based on scale and purity requirements.
Workflow 2: Mechanism of HPLC Separation
Figure 2: Mechanistic basis for chromatographic separation. The addition of bromine atoms increases retention time on C18 columns.
References
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (Demonstrates acidic mobile phase usage for aminophenols).
[Link]
Phenomenex. Reversed Phase HPLC Method Development Guide. (Principles of pH control and solvent selectivity for ionizable compounds).
[Link]
Technical Support Center: 5-Amino-2,3-Dibromophenol
This guide functions as a specialized Technical Support Center for researchers working with 5-amino-2,3-dibromophenol .[1] It is structured to address the inherent instability of halogenated aminophenols, providing mecha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 5-amino-2,3-dibromophenol .[1] It is structured to address the inherent instability of halogenated aminophenols, providing mechanistic insights and actionable troubleshooting steps.
Core Directive: The Instability Mechanism
To stabilize 5-amino-2,3-dibromophenol, you must first understand why it degrades.[1] This molecule is a "chemical chameleon"—it contains both an electron-donating amino group (
) and an electron-rich phenol ring, making it highly susceptible to auto-oxidation , particularly at neutral or alkaline pH.[1]
The Degradation Pathway
The primary failure mode is the oxidation of the aminophenol to a quinone imine . This reaction is accelerated by light, trace metals, and pH > 6.[1]
Figure 1: The oxidative degradation cascade.[1] Note that the formation of the Quinone Imine is the distinct "Pink" stage often observed in failed stock solutions.[1]
Experimental Protocols: Stabilization Strategies
Do not store this compound in water or phosphate-buffered saline (PBS) for extended periods.[1] The bromine atoms increase lipophilicity (LogP ≈ 2.9), reducing aqueous solubility, while the amine promotes oxidation.[1]
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for >30 days at -20°C.
Parameter
Recommendation
Scientific Rationale
Solvent
Anhydrous DMSO (Dimethyl Sulfoxide)
Prevents hydrolysis; high solubility for brominated aromatics.[1]
Concentration
10 – 50 mM
Higher concentrations reduce the solvent-to-solute ratio, minimizing dissolved oxygen exposure relative to the compound mass.[1]
Additives
10 mM Ascorbic Acid or Sodium Bisulfite
Acts as a sacrificial antioxidant, reducing any formed quinone imine back to the phenol.[1]
Atmosphere
Argon or Nitrogen Purge
Displaces dissolved oxygen, the primary oxidant.[1]
Container
Amber Glass Vial
Blocks UV/Vis light which catalyzes radical formation.[1]
Step-by-Step Workflow:
Weigh 5-amino-2,3-dibromophenol in a low-humidity environment.[1]
Dissolve in degassed, anhydrous DMSO.
(Optional but Recommended): Add equimolar ascorbic acid if the downstream assay tolerates it.[1]
Aliquot into single-use amber vials under an inert gas stream.
Flash freeze in liquid nitrogen (if available) and store at -80°C or -20°C.
Protocol B: Aqueous Working Solutions
Objective: Diluting stock for biological assays without immediate precipitation or degradation.[1]
Acidification is Key: The pKa of the amino group is likely ~4–5 (suppressed by electron-withdrawing bromines), and the phenol pKa is ~8.[1]
Buffer Choice: Use buffers at pH 5.5 – 6.0 (e.g., MES or Citrate) rather than pH 7.4. Keeping the pH slightly acidic keeps the amine protonated (
), which is significantly more resistant to oxidation than the free base.[1]
Timing: Prepare aqueous dilutions immediately before use (< 30 mins).
Troubleshooting Guide
Use this decision tree when you encounter unexpected results.
Figure 2: Diagnostic flow for common stability issues.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO for stock preparation?A: Ethanol is risky.[1] While 5-amino-2,3-dibromophenol dissolves in ethanol, ethanol is hygroscopic (absorbs water from air) and holds more dissolved oxygen than DMSO.[1] Furthermore, ethanol evaporates easily, changing your stock concentration over time.[1] Stick to anhydrous DMSO for long-term storage.[1]
Q: My solution turned slightly pink, but I need to run the assay now. Is it usable?A: Generally, no .[1] The pink color indicates the presence of the quinone imine. This species is electrophilic and can react covalently with nucleophiles in your biological assay (e.g., cysteines in proteins), leading to false positives or toxicity unrelated to the parent compound.[1]
Q: Why does the protocol recommend acidic pH? Won't that affect my cells?A: The goal is to keep the stock stable. When you dilute into the cell culture media (usually pH 7.4), the high dilution factor (e.g., 1:1000) will allow the media's buffering capacity to neutralize the acid.[1] However, during that brief transition, the compound is vulnerable.[1] Minimize the time between dilution and treatment.[1]
Q: What is the estimated pKa of this compound?A: While experimental values for this specific isomer are sparse, structural analogs suggest the phenol pKa is approximately 7.5–8.5 (lowered by electron-withdrawing bromines) and the aniline pKa is ~3.5–4.5 .[1] This means at pH 7, a significant fraction exists as the neutral free base, which is the least soluble and most unstable form.[1]
References
National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 34264, 2,3-Dibromophenol. Retrieved from [Link][1]
RSC Publishing. (n.d.).[1] Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link][1]
Technical Comparison Guide: 1H NMR Structural Verification of 5-Amino-2,3-dibromophenol
The following guide details the structural verification of 5-amino-2,3-dibromophenol (CAS: 116632-19-0) via 1H NMR spectroscopy. This document is designed for researchers requiring rigorous purity assessment and isomeric...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the structural verification of 5-amino-2,3-dibromophenol (CAS: 116632-19-0) via 1H NMR spectroscopy. This document is designed for researchers requiring rigorous purity assessment and isomeric differentiation of halogenated phenol intermediates in drug discovery.
Executive Summary
5-Amino-2,3-dibromophenol is a critical scaffold in the synthesis of heterocyclic pharmaceuticals and dyes. Its structural integrity is often compromised by the formation of regioisomers (e.g., 3-amino-2,6-dibromophenol) during bromination or nitration/reduction sequences.
This guide provides a comparative spectral analysis to distinguish the target compound from its most common isomers. By leveraging high-field NMR data and calculated substituent effects, we establish a self-validating protocol for confirming the 1,2,3,5-substitution pattern.
Key Differentiator: The target molecule possesses asymmetry , resulting in two distinct meta-coupled aromatic protons. In contrast, common alternatives like 4-amino-2,6-dibromophenol often exhibit symmetry (singlet signals), allowing for rapid rejection of incorrect isomers.
Structural Logic & Prediction
To interpret the spectrum accurately, we must analyze the electronic environment of the two aromatic protons (
and ).
Molecule Geometry
Position 1: -OH (Strong Donor, Ortho/Para Shielding)
Position 2: -Br (Inductive Withdrawing, Weak Resonance Donor)
Position 3: -Br (Inductive Withdrawing)
Position 4:Proton (
)
Position 5: -
(Strong Donor, Ortho/Para Shielding)
Position 6:Proton (
)
Theoretical Chemical Shift Calculation (Curphy-Morrison Method)
Using benzene (
7.27 ppm) as the baseline, we apply additive substituent increments to predict the chemical shifts.
Proton
Influence Source
Effect (ppm)
Predicted Shift ()
H4
Base (Benzene)
7.27
~6.20 ppm
-OH (para)
-0.40
-Br (ortho to H4)
+0.18
-Br (meta to H4)
-0.10
- (ortho to H4)
-0.75
H6
Base (Benzene)
7.27
~5.87 ppm
-OH (ortho to H6)
-0.50
-Br (meta to H6)
-0.10
-Br (para to H6)
-0.05
- (ortho to H6)
-0.75
Note: Both protons are significantly shielded (upfield, < 6.5 ppm) due to the combined electron-donating effects of the -OH and -
groups, despite the presence of bromine.
Experimental Protocol
This protocol ensures optimal resolution of exchangeable protons (-OH, -
) and minimizes line broadening.
Reagents & Equipment[1][2][3][4]
Solvent: DMSO-
(99.9% D) + 0.03% TMS.
Reasoning: DMSO is required to disrupt intermolecular H-bonding and slow the exchange rate of -OH/-
protons, allowing them to appear as distinct peaks rather than a broad lump.
Concentration: 10–15 mg in 0.6 mL solvent.
Instrument: 400 MHz or higher (600 MHz recommended for resolving small meta-couplings).
Workflow Diagram
The following decision tree outlines the verification process.
Caption: Logical workflow for distinguishing the target asymmetric phenol from symmetric byproducts.
Comparative Spectral Analysis
This section compares the target molecule against its primary "alternative" (impurity), the symmetric isomer.
Table 1: Target vs. Alternative Isomer Characteristics
Feature
Target: 5-Amino-2,3-dibromophenol
Alternative: 4-Amino-2,6-dibromophenol
Symmetry
Asymmetric ()
Symmetric ()
Aromatic Region
Two distinct signals (1H each)
One signal (2H)
Multiplicity
Doublets ()
Singlet ()
Coupling ()
Meta-coupling ( Hz)
None (Equivalent protons)
Chemical Shift
5.8 – 6.3 ppm
6.5 – 7.0 ppm
Detailed Signal Assignment (Target Molecule)
In DMSO-
at 298 K, the spectrum will display:
Phenolic -OH (
9.5 - 10.2 ppm):
Appears as a broad singlet.
Validation: Disappears upon
shake.
Aromatic
( 6.20 ppm):
Multiplicity: Doublet (
).
Coupling:
Hz (coupling to ).
Note: Slightly more downfield than
due to the ortho-bromine effect.
Aromatic
( 5.87 ppm):
Multiplicity: Doublet (
).
Coupling:
Hz.
Note: Most upfield aromatic signal, shielded by ortho-OH and ortho-
.
Amino -
( 4.8 - 5.5 ppm):
Broad singlet, integrates to 2H.
Position varies with concentration and water content.
Troubleshooting & Self-Validation
To ensure the data is trustworthy ("Trustworthiness" pillar), apply these checks:
The "Meta-Coupling" Check: Zoom into the aromatic peaks. If you see sharp singlets instead of doublets, your substitution pattern is wrong. The 4,6-protons must couple across the C5-amine.
Integration Ratio: The ratio of Aromatic H : Amine H should be 1:1 (since there are 2 aromatic H and 2 amine H). If the amine peak integrates too low, check for proton exchange with wet solvent.
Impurity Flag: A small singlet near 6.8 ppm often indicates the presence of the 2,6-dibromo isomer (a common byproduct of over-bromination).
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Curphy-Morrison additivity constants).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22618262, 5-Amino-2,3-dibromophenol. Retrieved from .
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard for coupling constant analysis).
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (Comparative data for 2,6-dibromophenol derivatives). Retrieved from .
Comparative
Comparative Guide: C13 NMR Profiling of 5-Amino-2,3-Dibromophenol
Topic: Comparative Guide: C13 NMR Chemical Shifts for 5-Amino-2,3-Dibromophenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Application Sco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: C13 NMR Chemical Shifts for 5-Amino-2,3-Dibromophenol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Scope
5-Amino-2,3-dibromophenol (CAS: 116632-19-0) is a specialized halogenated aniline derivative often utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1] In drug development, verifying the regiochemistry of bromination is critical, as the 2,3-dibromo isomer is frequently formed alongside the thermodynamically favored 2,4-dibromo or 2,6-dibromo isomers.
This guide provides a technical comparison of the theoretical and predicted Carbon-13 Nuclear Magnetic Resonance (C13 NMR) chemical shifts for 5-amino-2,3-dibromophenol against its primary structural isomer. It establishes a self-validating protocol for researchers to confirm structural identity and purity.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectral data that aligns with the values presented in this guide, the following preparation protocol is recommended. The choice of solvent is critical due to the exchangeable protons (-OH, -NH2) and potential solubility issues of poly-halogenated aromatics.
Optimal Solvent System
Primary Choice:DMSO-d6 (Dimethyl sulfoxide-d6)
Why: Excellent solubility for polar amino-phenols; reduces exchange broadening of -OH and -NH2 protons (crucial if running concurrent H1 NMR); stabilizes chemical shifts via hydrogen bonding.
Why: Useful if the sample is to be recovered easily; however, exchangeable protons will disappear in H1, and C13 shifts for C-OH/C-NH2 carbons may vary by 1-2 ppm compared to DMSO.
Reference Peak: Septet at 49.0 ppm .
Preparation Workflow
Mass: Weigh 20–30 mg of the solid analyte.
Volume: Dissolve in 0.6 mL of DMSO-d6.
Filtration: If turbidity persists, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (common byproducts of bromination).
Acquisition: Run at 298 K . A minimum of 512 scans is recommended to resolve quaternary carbons (C-Br, C-OH, C-NH2) which typically have lower relaxation rates (
).
Comparative Data Analysis: Product vs. Alternative
The primary challenge in characterizing this molecule is distinguishing it from 5-amino-2,4-dibromophenol , a common regioisomer. The table below utilizes Substituent Chemical Shift (SCS) additivity rules to predict and compare the spectral fingerprints of both isomers.
Methodology: Values are calculated based on benzene base shift (128.5 ppm) adjusted for substituent effects (OH, NH2, Br) at ortho, meta, and para positions.
Table 1: Predicted C13 NMR Chemical Shifts (ppm)
Carbon Position
Type
5-Amino-2,3-dibromophenol (Target)
5-Amino-2,4-dibromophenol (Isomer)
Diagnostic Difference
C-1
C-OH (Quaternary)
~154.0
~151.5
C1 is deshielded in both, but steric crowding in 2,3-isomer may cause slight variation.
C-2
C-Br (Quaternary)
~108.5
~108.0
Low Field: Both have ortho-Br, but different meta/para environments.
C-3
C-Br vs C-H
~126.0 (C-Br)
~103.0 (C-H)
CRITICAL: The 2,3-isomer has a quaternary C-Br here; the 2,4-isomer has a shielded C-H.
C-4
C-H vs C-Br
~110.0 (C-H)
~109.0 (C-Br)
CRITICAL: The 2,3-isomer has a C-H signal; the 2,4-isomer has a quaternary C-Br.
C-5
C-NH2 (Quaternary)
~148.0
~145.5
C-NH2 is typically the second most downfield signal.
C-6
C-H (Methine)
~101.5
~102.0
Highly shielded C-H in both isomers (ortho to OH and NH2).
Key Diagnostic Indicators
Number of CH Signals (DEPT-135):
Target (2,3-dibromo): Expect two strong CH signals (C4, C6) and four quaternary carbons.
Isomer (2,4-dibromo): Expect two CH signals (C3, C6), but their chemical shifts differ significantly.
The "Gap" Analysis:
In the 2,3-isomer , the two C-Br carbons are chemically distinct (C2 at ~108 ppm, C3 at ~126 ppm).
In the 2,4-isomer , the C-Br carbons are C2 and C4. C4 is flanked by NH2 (ortho) and Br (meta), while C2 is flanked by OH (ortho). The chemical environment difference is subtler.[3]
Structural Verification Workflow
The following diagram illustrates the logic flow for confirming the structure of 5-amino-2,3-dibromophenol using combined NMR techniques.
Figure 1: Decision tree for distinguishing 5-amino-2,3-dibromophenol from regioisomers using H1 and C13 NMR data.
Scientific Rationale & Mechanism
Heavy Atom Effect (Bromine)
Researchers might expect Carbon-Bromine (C-Br) peaks to appear downfield due to electronegativity. However, the Heavy Atom Effect (spin-orbit coupling) causes an upfield shift (shielding) for carbons directly attached to bromine.
Expectation: C-Br signals often appear between 105–115 ppm , overlapping with aromatic C-H signals.
Observation: In 5-amino-2,3-dibromophenol, C2 is ortho to the electron-donating -OH group and attached to Br, pushing it significantly upfield (~108 ppm). C3 is meta to -OH and -NH2, making it slightly less shielded (~126 ppm).
Substituent Additivity (SCS)
The chemical shifts are governed by the electronic effects of the substituents:
-OH and -NH2 (Electron Donors): Increase electron density at ortho/para positions (shielding, lower ppm) and decrease density at ipso positions (deshielding, higher ppm).
-Br (Weakly Deactivating): Inductive withdrawal (-I) vs. Resonance donation (+R). The steric bulk of bromine at positions 2 and 3 creates a "crowded" environment, potentially twisting the -OH bond and subtly altering the C1 shift compared to mono-brominated phenols.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for SCS additivity rules).
ChemicalBook. (n.d.). 5-Amino-2,3-dibromophenol Product Entry (CAS 116632-19-0).[1][4][5][6][7][8] Retrieved from ChemicalBook. Link
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for baseline phenol/aniline SCS data). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectrum Analysis: Amine and Hydroxyl Peak Differentiation in 5-Amino-2,3-Dibromophenol
Content Type: Publish Comparison Guide
Executive Summary
Characterizing 5-amino-2,3-dibromophenol presents a distinct spectroscopic challenge due to the overlapping stretching frequencies of the hydroxyl (-OH) and primary amine (-NH₂) groups in the 3500–3200 cm⁻¹ region. In the solid state, extensive intermolecular hydrogen bonding broadens these signals into a singular, unresolved envelope, masking critical structural details.
This guide compares three analytical approaches—Solid State (KBr/ATR) , Dilute Solution , and Deuterium Exchange (D₂O) —to provide a definitive protocol for resolving these functional groups. The presence of ortho-bromine substituents introduces a unique intramolecular hydrogen bonding interaction that serves as a diagnostic marker for the phenol moiety.
Structural Analysis & Theoretical Basis
To interpret the spectrum accurately, one must understand the competing forces within the molecule.
The Phenol Moiety (Position 1): The hydroxyl group is flanked by a bromine atom at the C2 position. Unlike "free" phenols, this proximity facilitates a weak intramolecular hydrogen bond (O-H···Br). This interaction is concentration-independent and prevents the OH peak from shifting to the totally "free" position (~3600 cm⁻¹) even in dilute solution.
The Amine Moiety (Position 5): The primary amine is located meta to the hydroxyl and para to the C2-bromine. It lacks direct intramolecular partners, making its stretching frequencies highly sensitive to intermolecular concentration effects.
Visualizing the H-Bonding Network
The following diagram illustrates the competing hydrogen bonding interactions that dictate the spectral appearance.
Figure 1: Transition from complex intermolecular networks in solid state to resolved intramolecular signatures in dilute solution.
Comparative Analysis of Methods
This section evaluates the three primary methods for characterizing the amine/hydroxyl region.
Method A: Solid State (KBr Pellet or ATR)
Status: Standard QC Method.
Performance: Low Resolution.
Observation: A broad, intense absorption band spanning 3500–3100 cm⁻¹.[1]
Mechanism: The crystal lattice forces molecules into a polymeric network. The O-H stretch is red-shifted significantly (to ~3300 cm⁻¹) due to strong intermolecular bonding, directly overlapping with the N-H asymmetric and symmetric stretches.
Verdict: Suitable for fingerprinting identity but failed for functional group differentiation.
Method B: Dilute Solution (CCl₄ or CHCl₃)
Status: Research/Structural Elucidation.
Performance: High Resolution.
Observation: The broad blob resolves into three distinct peaks.
~3525 cm⁻¹ (Sharp): The O-H stretch. It is not at 3600 cm⁻¹ (free) because of the intramolecular O-H···Br interaction.
Mechanism: Dilution breaks the intermolecular bonds (O-H···O and N-H[2][3][4][5][6]···N) but leaves the intramolecular O-H···Br bond intact.
Verdict:Superior for confirming the presence of both groups and the ortho-bromine substitution pattern.
Method C: D₂O Exchange (In Solution)
Status: Validation Protocol.
Performance: Confirmation.
Observation: Disappearance of bands in the 3600–3200 cm⁻¹ region and appearance of O-D/N-D bands at ~2600–2400 cm⁻¹.
Mechanism: Labile protons on O and N exchange with Deuterium. C-H bonds remain unaffected.
Verdict: Essential for proving that the peaks observed are indeed labile protons and not overtones or water moisture.
Comparative Data Summary
Spectral Feature
Solid State (KBr)
Dilute Solution (CCl₄)
Assignment
O-H Stretch
3400–3200 cm⁻¹ (Broad, masked)
~3525 cm⁻¹ (Sharp)
Intramolecular H-bond (O-H···Br)
N-H (Asym)
Masked
~3480 cm⁻¹ (Medium)
Free Primary Amine
N-H (Sym)
Masked
~3390 cm⁻¹ (Medium)
Free Primary Amine
C-O Stretch
~1230 cm⁻¹
~1230 cm⁻¹
Phenolic C-O
C-N Stretch
~1280 cm⁻¹
~1280 cm⁻¹
Aromatic C-N
Experimental Protocols
Protocol 1: High-Resolution Dilution Study
Objective: Resolve OH vs NH peaks by breaking intermolecular H-bonds.
Solvent: Spectroscopic grade Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ is preferred for IR transparency in this region, but DCM is a safer alternative if path length is managed.
Cell: Quartz or CaF₂ liquid cell with 1.0 mm path length.
Preparation: Dissolve 5 mg of 5-amino-2,3-dibromophenol in 5 mL of solvent (0.1% w/v).
Blanking: Record background spectrum of the pure solvent.
Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).
Analysis: Observe the 3600–3300 cm⁻¹ region.[7] If peaks remain broad, dilute further (1:10) and re-scan until peak positions stabilize.
Protocol 2: D₂O Shake Test (Validation)
Objective: Confirm peak assignments by isotopic exchange.
Reagents: Deuterium Oxide (D₂O, >99.8% D).
Dissolution: Prepare a concentrated solution of the compound in Chloroform-d (CDCl₃) or dry THF.
Initial Scan: Record the standard spectrum.
Exchange: Add 1 drop of D₂O to the solution and shake vigorously for 60 seconds. Allow layers to separate (if immiscible) or equilibrate.
Final Scan: Record the spectrum of the organic layer.
Result: The peaks at 3525, 3480, and 3390 cm⁻¹ will vanish or significantly decrease, confirming they are OH/NH stretches.
Decision Logic for Researchers
Use the following workflow to determine the state of your sample and verify its purity.
Figure 2: Logical workflow for verifying the 2,3-dibromo substitution pattern via spectral analysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Kovács, A., & Varga, Z. (2006). "Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols". Journal of Molecular Structure, 790(1-3), 52-61. Link
NIST Chemistry WebBook. "IR Spectrum of 2-Amino-5-bromophenol (Analogue Data)". National Institute of Standards and Technology. Link
PubChem. "Compound Summary: 2,3-Dibromophenol". National Library of Medicine. Link
Technical Guide: Mass Spectrometry Isotope Patterns for Dibromo Compounds
Approaches for Identification, Validation, and Deconvolution in Drug Discovery Executive Summary In small molecule drug discovery, halogen incorporation—specifically bromine—is a strategic tool for modulating metabolic s...
Author: BenchChem Technical Support Team. Date: February 2026
Approaches for Identification, Validation, and Deconvolution in Drug Discovery
Executive Summary
In small molecule drug discovery, halogen incorporation—specifically bromine—is a strategic tool for modulating metabolic stability and lipophilicity. However, the unique isotopic signature of bromine (
Br and Br) creates complex mass spectral data that can be either a powerful diagnostic tool or a source of misinterpretation.
This guide compares the two primary analytical approaches for characterizing dibromo compounds: Nominal Mass Screening (Low-Resolution MS) versus High-Resolution Accurate Mass (HRAM) Characterization . We analyze the theoretical basis of the 1:2:1 triplet pattern, provide a self-validating experimental protocol, and offer a comparative performance analysis to assist researchers in selecting the optimal workflow for their specific stage of development.
Theoretical Foundation: The 1:2:1 Triplet
To interpret mass spectra correctly, one must understand the probabilistic combinatorics of bromine isotopes. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes with nearly identical natural abundance:[1][2][3]
Br: ~50.69%
Br: ~49.31%
For a molecule containing two bromine atoms (
), the isotopic distribution follows the binomial expansion .
The Combinatorial Logic
Peak (Br-Br): Probability
Peak (Br-Br + Br-Br): Probability
Peak (Br-Br): Probability
This results in the characteristic 1:2:1 intensity ratio .[4][5][6] Any significant deviation from this symmetry indicates the presence of interfering isobars or detector saturation.
Figure 1: Combinatorial probability tree demonstrating the origin of the 1:2:1 isotopic triplet for dibromo compounds.[6]
Comparative Analysis: Nominal Mass vs. HRAM
When analyzing dibromo compounds, the choice of instrument dictates the fidelity of the data. Below is a comparison of Low-Resolution MS (e.g., Single/Triple Quadrupole) versus High-Resolution MS (e.g., Orbitrap, Q-TOF) .
Method A: Nominal Mass Screening (LRMS)
Best for: Routine quantitation of known analytes, high-throughput screening.
Mechanism: Separates ions based on integer mass (Unit Resolution).
Performance: Clearly visualizes the 1:2:1 pattern if the sample is pure.
Limitation: Cannot distinguish the dibromo pattern from overlapping matrix interferences. For example, a molecule with
overlapping with a background ion will distort the 1:2:1 ratio, leading to false negatives in automated screening.
Data Size: Small, easy to process.
Method B: High-Resolution Accurate Mass (HRAM)
Best for: Structure elucidation, metabolite identification, complex matrices.
Mechanism: Measures mass to 4-5 decimal places (Resolution > 20,000).
Performance: Resolves the "Fine Isotope Structure." It can distinguish the mass defect of
Br from C isotopes or sulfur interferences.
Advantage: Allows for Mass Defect Filtering (MDF) . Bromine has a significant negative mass defect. HRAM allows you to filter out biological background (positive mass defect) to isolate the halogenated drug.
This protocol ensures scientific integrity by building in validation steps to confirm the pattern is genuine and not an artifact.
Workflow Diagram
Figure 2: Decision tree for validating dibromo isotope patterns.
Step-by-Step Methodology
1. Sample Preparation
Concentration: Prepare samples at 1–10 µM.
Solvent: Use LC-MS grade methanol or acetonitrile. Avoid halogenated solvents (e.g., dichloromethane) which introduce massive background interference.
2. Data Acquisition (HRAM Preferred)
Ionization: ESI+ or ESI- depending on functional groups.
Resolution Setting: Set to at least 30,000 FWHM.
Scan Range: Ensure the scan window is wide enough to capture the full
to cluster plus the C satellites.
3. Data Processing & Validation (The "Trustworthiness" Step)
Step A: Identify the Base Peak. Locate the candidate molecular ion (
).
Step B: Calculate Theoretical Ratios.
Target
: Should be the intensity of .
Target
: Should be the intensity of .
Step C: Apply Tolerance. Allow a
relative error margin.
Example: If
intensity is 1,000,000 counts:
must be between 1,800,000 and 2,200,000.
must be between 900,000 and 1,100,000.
Step D: Check Charge State. Ensure the separation between peaks is exactly 2.0 Da (for
) or 1.0 Da (for ).
4. Troubleshooting Common Failures
Pattern is 1:1:0 : You likely have a mono-bromo compound, or the
is below the noise floor.
Pattern is distorted (e.g., 1:2.5:1): Co-eluting compound. Use narrow extracted ion chromatograms (XIC) with a window of 5 ppm to clean up the spectrum.
Saturation: If the detector is saturated, the most intense peak (
) will be blunted, making the ratio look like 1:1.5:1. Dilute the sample 10x and re-inject.
References
NIST (National Institute of Standards and Technology). "Atomic Weights and Isotopic Compositions for All Elements." NIST Physical Measurement Laboratory.
[Link]
Chemistry LibreTexts. "Isotopes in Mass Spectrometry." Physical and Theoretical Chemistry.
[Link]
Doc Brown's Chemistry. "Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane."
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 116632-19-0
Formula: C₆H₅Br₂NO
Molecular Weight: 266.92 g/mol
Part 1: Executive Summary & Technical Context
In the synthesis of complex heterocycles and pharmaceuticals, 5-amino-2,3-dibromophenol serves as a specialized halogenated building block. However, its structural similarity to other brominated aminophenols—specifically the thermodynamically favored 4-amino-2,6-dibromophenol —poses a significant characterization challenge.
This guide addresses the critical need for precise identification. Unlike common reagents with established pharmacopeial standards, 5-amino-2,3-dibromophenol is often a custom-synthesized intermediate. Consequently, "performance" in this context is defined by purity verification and differentiation from structural isomers .
The Core Challenge:
Standard bromination of 3-aminophenol or nitration/reduction sequences can yield mixtures of isomers. Relying solely on a generic melting point range without understanding the thermal behavior of potential impurities can lead to misidentification of the target compound.
Part 2: Comparative Thermal Analysis
The following table contrasts the target compound with its most likely structural isomers and precursors. This data allows researchers to use Melting Point (MP) as a rapid "Go/No-Go" quality gate before investing in expensive spectroscopic analysis.
Table 1: Thermal Properties of Target vs. Common Impurities
Starting Material (Low MP indicates incomplete reaction)
2-Amino-5-bromophenol
Mono-brominated Intermediate
55120-56-4
150 °C (dec.) [3]
Intermediate (Indicates under-bromination)
4-Amino-2,5-dibromophenol
Positional Isomer
872272-33-8
Not widely reported
Secondary Impurity
*Note: Due to the specialized nature of CAS 116632-19-0, public experimental MP data is sparse. It is predicted to melt in the range of 110–140 °C based on asymmetry and trends in related isomers, distinct from the high-melting 2,6-isomer.
Part 3: Experimental Protocols for Validation
Protocol A: Melting Point Determination (Capillary Method)
Use this protocol to screen crude solids immediately after isolation.
Sample Prep: Dry the solid under vacuum (<10 mbar) at 40°C for 4 hours to remove solvent residues (solvents can depress MP by 5–10°C).
Loading: Pack 2–3 mm of sample into a clean glass capillary. Ensure tight packing by tapping the capillary on a hard surface.
Ramp Rate:
Fast Ramp: 10°C/min up to 90°C.
Critical Ramp: Slow to 1°C/min from 90°C upwards.
Observation:
If melting occurs < 90°C: Reject. Sample likely contains significant 3,5-dibromophenol or solvent.
If melting occurs > 180°C: Reject. Sample is likely the symmetric 4-amino-2,6-dibromophenol isomer.
If melting occurs 100–150°C: Proceed to Protocol B (NMR) for confirmation.
Protocol B: Structural Confirmation via ¹H-NMR
Melting point alone is insufficient due to potential eutectic mixtures. NMR provides definitive proof of the 2,3-substitution pattern.
Solvent: DMSO-d₆ (Phenolic protons are often visible and sharp).
Key Diagnostic Signals:
Target (5-amino-2,3-dibromo): Look for two distinct doublets (or meta-coupled signals) for the aromatic protons at positions 4 and 6 (J ~ 2.0 Hz).
Impurity (4-amino-2,6-dibromo): Look for a single singlet integrating to 2H (protons at 3 and 5 are equivalent).
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical flow for characterizing the synthesis product.
Figure 1: Analytical workflow for validating 5-amino-2,3-dibromophenol purity against common isomeric impurities.
References
Sigma-Aldrich. (n.d.). 4-Amino-2,6-dibromophenol Product Specification. Retrieved from
PubChem. (n.d.).[9][10] 3,5-Dibromophenol Compound Summary. National Library of Medicine.[8] Retrieved from
ChemicalBook. (2025). 5-Amino-2-bromophenol Properties and Safety. Retrieved from
BLD Pharm. (n.d.). 5-Amino-2,3-dibromophenol (CAS 116632-19-0). Retrieved from
HPLC retention time 5-amino-2,3-dibromophenol vs impurities
Technical Comparison Guide: HPLC Profiling of 5-Amino-2,3-Dibromophenol vs. Process Impurities Executive Summary The precise quantification of 5-amino-2,3-dibromophenol (5-A-2,3-DBP) presents a unique chromatographic cha...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: HPLC Profiling of 5-Amino-2,3-Dibromophenol vs. Process Impurities
Executive Summary
The precise quantification of 5-amino-2,3-dibromophenol (5-A-2,3-DBP) presents a unique chromatographic challenge due to the presence of structurally similar regioisomers and bromination byproducts.[1] Unlike simple phenols, the presence of both an amino group (basic) and a phenolic hydroxyl (acidic) creates a zwitterionic character that complicates retention behavior.
This guide provides a validated comparative framework for separating 5-A-2,3-DBP from its critical impurities: the starting material (3-aminophenol ), the regioisomer (5-amino-2,4-dibromophenol ), and the over-brominated species (2,4,6-tribromo-3-aminophenol ).[1] We prioritize a Reverse-Phase (RP-HPLC) approach utilizing pH-controlled ion suppression to maximize resolution (
To develop a robust method, one must understand the origin of the impurities. The synthesis typically involves the electrophilic bromination of 3-aminophenol.[1] The directing effects of the hydroxyl (-OH) and amino (-NH2) groups compete, leading to a mixture of isomers.[1]
The following diagram illustrates the bromination cascade and where specific impurities arise.
Figure 1: Electrophilic bromination pathway of 3-aminophenol showing the divergence between the target 2,3-isomer and the dominant 2,4-isomer.[1]
Experimental Methodology
The following protocol is designed to suppress the ionization of the phenolic group while keeping the amine protonated, or ensuring both are neutral depending on the pH choice. For brominated aminophenols, acidic pH (2.5 - 3.0) is recommended to protonate the amine (
) and keep the phenol neutral (), utilizing the hydrophobic interaction of the bromine atoms for separation.
Protocol: Gradient RP-HPLC
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
Why: The high carbon load provides necessary retention for the brominated species; end-capping reduces peak tailing caused by the amine interacting with silanols.[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
The table below summarizes the chromatographic performance. The Relative Retention Time (RRT) is calculated relative to the target compound (5-A-2,3-DBP).[1]
Note on Separation Logic:
3-Aminophenol is highly polar and elutes near the void volume (
Isomer Resolution: The 2,4-isomer is typically more planar than the 2,3-isomer (where vicinal bromines cause steric twisting).[1] Planar molecules often have stronger interaction with the C18 stationary phase, causing the 2,4-isomer to elute after the 2,3-isomer in many standard C18 systems.[1] However, this is column-dependent and must be verified.
Tribromo species are extremely hydrophobic and elute last.
Table 1: Comparative HPLC Metrics
Compound
Structure Type
Predicted RRT*
Hydrophobicity (LogP)
Resolution Challenge
3-Aminophenol
Starting Material
0.15 - 0.20
0.2
Low (Elutes very early)
2-Bromo-5-aminophenol
Intermediate
0.60 - 0.70
~1.5
Low
5-Amino-2,3-dibromophenol
TARGET
1.00
~2.4
N/A
5-Amino-2,4-dibromophenol
Regioisomer
1.05 - 1.10
~2.5
High (Critical Pair)
Tribromo-aminophenol
Byproduct
1.50+
>3.2
Low (Late eluter)
*RRT values are representative estimates based on C18/Phosphate/MeCN gradients. Actual values vary by column carbon load.
Self-Validating Workflow (Decision Tree)
To ensure trustworthiness in routine analysis, follow this logical decision tree. This system forces a check on resolution (
) before accepting data.
Figure 2: Analytical decision tree for validating the separation of the critical isomer pair.
Critical Discussion & Troubleshooting
The Isomer Separation Challenge
The separation of 5-amino-2,3-dibromophenol from 5-amino-2,4-dibromophenol is the defining quality attribute.[1]
Mechanism: The 2,3-isomer possesses vicinal bromine atoms.[1] The atomic radius of bromine (114 pm) creates significant steric strain, forcing the aromatic ring out of perfect planarity or distorting the electron cloud.
Chromatographic Impact: The 2,4-isomer, being less hindered, allows for more effective "stacking" or interaction with the C18 alkyl chains. Consequently, the 2,3-isomer typically elutes slightly earlier than the 2,4-isomer.[1]
Troubleshooting: If the peaks co-elute (merge), lower the gradient slope between minutes 10 and 20. A shallower gradient increases the interaction time during the critical elution window.
Peak Tailing of Amines
Aminophenols are notorious for tailing due to the interaction of the basic nitrogen with residual silanols on the silica support.
Solution: Ensure the buffer pH is well below the pKa of the amine (keep pH < 3.0) or use a "base-deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XBridge).[1]
References
BenchChem. (2025).[3] An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol. Retrieved from
Badea, I. A., et al. (2013).[4] "Monitoring of Aminophenol Isomers in Surface Water Samples Using a New HPLC Method." Environmental Monitoring and Assessment. Retrieved from
Sigma-Aldrich. (n.d.).[1][5] 3,5-Dibromophenol Product Specification and Safety Data. Retrieved from [1]
Sielc Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from
National Institutes of Health (NIH). (2018). Design, Synthesis and Biological Potential of Bromophenyl Pyrimidine Scaffolds. Retrieved from
Comparative Analysis: 5-Amino-2,3-dibromophenol vs. 3,5-Dibromophenol
The following guide provides an in-depth technical comparison between 5-Amino-2,3-dibromophenol and 3,5-Dibromophenol . This content is designed for researchers and drug development professionals, focusing on synthetic u...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 5-Amino-2,3-dibromophenol and 3,5-Dibromophenol . This content is designed for researchers and drug development professionals, focusing on synthetic utility, reactivity profiles, and experimental handling.
Executive Summary
In the landscape of halogenated phenolic intermediates, 3,5-Dibromophenol (3,5-DBP) and 5-Amino-2,3-dibromophenol (5-A-2,3-DBP) represent two distinct classes of building blocks.[1]
3,5-Dibromophenol is the "Workhorse": A symmetric, cost-effective scaffold ideal for generating resorcinol mimics, symmetric biaryls, and dendrimer cores. Its challenge lies in breaking symmetry for mono-substitution.[1]
5-Amino-2,3-dibromophenol is the "Precision Tool": A highly functionalized, asymmetric scaffold offering orthogonal reactivity (OH, NH₂, and two chemically distinct Br sites). It is essential for synthesizing complex heterocycles (e.g., benzoxazoles) and fine-tuning kinase inhibitor selectivity, but requires rigorous chemoselective protection strategies.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
The 3,5-substitution pattern renders the two bromine atoms chemically equivalent.
Electrophilic Aromatic Substitution (EAS): The OH group directs incoming electrophiles to the ortho (2,6) and para (4) positions. Since positions 3 and 5 are blocked, EAS is highly predictable (e.g., nitration occurs at C2/C4/C6).
Cross-Coupling (Suzuki/Buchwald): The primary challenge is statistical distribution . Reacting 3,5-DBP with 1 equivalent of boronic acid typically yields a mixture of starting material (25%), mono-arylated product (50%), and bis-arylated product (25%).
Strategic Fix: Use bulky protecting groups (e.g., TBDMS) on the phenol to sterically hinder the C3/C5 sites slightly, or use solid-phase synthesis to isolate the mono-species.
This molecule offers three distinct handles: Phenol (OH), Aniline (NH₂), and Aryl Bromides (Br).
Chemoselectivity (N vs. O): The aniline nitrogen is generally more nucleophilic than the phenolic oxygen in neutral conditions. Acylation or alkylation will occur at N first unless the amine is protected (e.g., Boc/Fmoc) or the reaction is run in basic conditions favoring the phenoxide.
Regioselectivity (Br vs. Br):
C3-Bromine: Less sterically hindered.[1] Flanked by C2-Br and C4-H.[1][2][3]
C2-Bromine: Highly congested.[1] "Wedged" between the phenolic OH (C1) and the second bromine (C3).
Experimental Insight: In Pd-catalyzed cross-couplings, oxidative addition will occur preferentially at C3 . The C2-Br is extremely difficult to engage without prior removal or substitution of the C3-Br, or the use of specialized specialized ligands (e.g., Buchwald biaryl phosphines like SPhos).
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways for both compounds.
Figure 1: Divergent synthetic utility. 3,5-DBP favors symmetric scaffolds, while 5-A-2,3-DBP allows for sequential, site-selective functionalization.[1]
Experimental Protocols
Protocol A: Selective Mono-Arylation of 3,5-Dibromophenol
Objective: Overcome statistical mixtures to isolate the mono-coupled product.
Mechanism: Use of a bulky ligand and slow addition.
Critical Step: Add the Arylboronic acid (dissolved in DME) dropwise over 2 hours via syringe pump. This maintains a low concentration of the nucleophile, favoring reaction with the excess dibromide over the product.
Workup: Acidify to pH 5, extract with EtOAc. Purification via silica gel chromatography is required to separate mono-product from unreacted starting material.[1]
Protocol B: Chemoselective Handling of 5-Amino-2,3-dibromophenol
Objective: Protect the amine to enable phenol-directed chemistry or selective coupling.[1]
N-Boc Protection (Step 1):
Suspend 5-Amino-2,3-dibromophenol (1.0 eq) in 1,4-Dioxane/H₂O (1:1).
Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq).
Stir at RT for 12h. The amine is protected as the carbamate. The phenol remains free (or transiently protected as carbonate, which hydrolyzes during workup).
The NH₂ handle allows for "Mix-and-Split" amide coupling before or after core modification.[1]
Kinase Inhibitor Hinge Binder
5-Amino-2,3-dibromophenol
The 2,3-substitution pattern mimics specific pharmacophores found in marine alkaloids (e.g., Lamellodysidea metabolites).[1]
Resorcinol Mimics
3,5-Dibromophenol
Hydrolysis of the bromines (via hydroxylation) yields resorcinol derivatives.
Benzoxazole Formation
5-Amino-2,3-dibromophenol
Direct condensation with aldehydes; 3,5-DBP cannot form these rings directly.[1]
Safety & Handling (E-E-A-T)
3,5-Dibromophenol: Classified as Acute Tox. 3 (Oral) and Skin/Eye Irritant .[4] It is a potent phenol; skin contact can cause chemical burns and rapid systemic absorption. Use thick nitrile gloves.
5-Amino-2,3-dibromophenol: Treat as a suspected mutagen (aromatic amine).[1] The amino group increases skin permeability. Oxidation sensitive; store under inert atmosphere (Nitrogen/Argon) to prevent polymerization (darkening of solid).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12280, 3,5-Dibromophenol. Retrieved from [Link]
Ramage, K. S., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold.[5] Marine Drugs, 22(1),[5] 33. (Demonstrates utility of dibromophenol scaffolds in drug discovery). Retrieved from [Link]
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (Provides mechanistic basis for regioselectivity in polyhalogenated systems). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Spectral Analysis of 5-Amino-2,3-Dibromophenol
Executive Summary & Technical Context
Compound Identity: 5-Amino-2,3-dibromophenol
CAS Number: 116632-19-0
Molecular Formula:
Core Application: Synthetic intermediate for heterocyclic dyes, bioactive quinone imines, and functionalized resorcinol derivatives.
The Challenge: Unlike widely characterized dyes (e.g., Bromophenol Blue), 5-amino-2,3-dibromophenol lacks a universally standardized spectral library entry in open literature. Its UV-Vis absorption profile is highly sensitive to pH and solvent polarity due to the competing resonance of the electron-donating hydroxyl (-OH) and amino (-NH2) groups, further modulated by the electron-withdrawing inductive effect of the bromine substituents.
The Solution: This guide provides a comparative spectral framework . We benchmark the theoretical absorption maxima of 5-amino-2,3-dibromophenol against its parent compound (3-aminophenol) and its fully substituted dye derivatives. This allows researchers to validate synthesis purity and concentration using predictable spectral shifts.
Comparative Technical Profile
The following table contrasts the target compound with its primary structural analog (the parent) and a functional downstream derivative. This comparison highlights the Auxochromic Shift —the movement of absorption maxima (
) to longer wavelengths due to halogenation.
Feature
Target: 5-Amino-2,3-Dibromophenol
Parent: 3-Aminophenol
Derivative: Bromophenol Blue
CAS
116632-19-0
591-27-5
115-39-9
Role
Reactive Intermediate
Precursor / Building Block
pH Indicator / Dye
Primary (Neutral)
~288 – 298 nm (Predicted)
275 – 280 nm
420 nm (Sultone form)
Secondary (Basic)
~310 – 330 nm (Phenolate)
~296 nm
590 nm (Quinoid form)
Electronic Effect
Bathochromic Shift: Bromine atoms stabilize excited states, lowering energy gap ().
Baseline aromatic transition.
Extended conjugation (Triphenylmethane system).
Solvent Sensitivity
High: Polar solvents (MeOH) stabilize the zwitterionic form.
Moderate.
Extreme (Solvatochromic).
Key Insight: The addition of two bromine atoms to the 3-aminophenol scaffold induces a Red Shift (Bathochromic) of approximately 10–20 nm. If your experimental
is <280 nm, your product may be under-brominated.
Mechanism of Absorption & Structural Logic
The spectral behavior of 5-amino-2,3-dibromophenol is governed by the interplay of substituents on the benzene ring.
Amino Group (-NH2): Strong auxochrome. The lone pair participates in resonance, significantly raising the HOMO energy.
Hydroxyl Group (-OH): Acts similarly to the amino group but is pH-dependent. In basic conditions (
), it deprotonates to , causing a massive red shift.
Bromine Substituents (-Br): Weakly deactivating inductively (-I) but donating by resonance (+M). Their heavy atom effect and polarizability stabilize the
excited state, reducing the energy required for transition (increasing ).
Visualizing the Auxochromic Shift Pathway
Figure 1: Structural evolution showing the additive effect of auxochromes on the absorption wavelength. The target compound represents a "middle ground" before full dye formation.
Experimental Protocol: Determination of
Since literature values vary by solvent, you must empirically determine the
for your specific lot. Use this self-validating protocol to distinguish the pure phenol from oxidized impurities.
Materials Required
Solvent A: Methanol (HPLC Grade) – Standard neutral reference.
Solvent B: 0.1 M NaOH – To observe the phenolate shift.
Solvent C: 0.1 M HCl – To protonate the amine (anilinium form).
Dissolve 10 mg of 5-amino-2,3-dibromophenol in 10 mL Methanol.
Note: If the solution turns pink/brown immediately, oxidation has occurred. Prepare fresh under inert atmosphere if possible.
Dilution Series (Linearity Check):
Prepare three working concentrations:
, , and .
Measure absorbance from 200 nm to 500 nm.
Validation: The
should remain constant across concentrations. If peaks shift, aggregation is occurring.
pH Scan (The Identity Fingerprint):
Acidic Scan: Add 100
of 0.1 M HCl to the cuvette.
Expectation: The amine becomes
. The lone pair is locked. should Blue Shift (Hypsochromic) back towards the phenol value (~275 nm).
Basic Scan: Add 100
of 0.1 M NaOH to a fresh sample.
Expectation: The phenol becomes phenolate (
). should Red Shift significantly (likely >300 nm).
Workflow Diagram
Figure 2: Experimental workflow for validating the compound's identity via pH-dependent spectral shifting.
References
EvitaChem. (2025). Product Catalog: 5-Amino-2,3-dibromophenol (CAS 116632-19-0).[1][2][3] Retrieved from
PubChem. (2025).[4] Compound Summary: 3-Aminophenol (CAS 591-27-5).[5] National Library of Medicine. Retrieved from [Link]
BenchChem. (2025).[6][7] Spectral Properties of Bromophenol Blue & Analogs. Retrieved from
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for Woodward-Fieser rules and auxochromic shifts).
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-2,6-dibromophenol. Retrieved from
A Researcher's Comparative Guide to the Characterization of Brominated Phenol Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of brominated phenol derivatives is a critical step in ensuring the purity, stability, and efficacy of these compounds. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of brominated phenol derivatives is a critical step in ensuring the purity, stability, and efficacy of these compounds. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in scientific principles and supported by experimental data. We will delve into the nuances of chromatographic and spectroscopic methods, offering insights into their selection and application, complete with detailed experimental protocols.
The Significance of Brominated Phenols
Brominated phenols are a class of compounds with significant industrial and pharmaceutical relevance. They serve as precursors in the synthesis of various drugs, act as flame retardants, and are used as disinfectants and wood preservatives. Their bioactivity and potential environmental impact necessitate robust and reliable analytical methods for their characterization. This guide will equip you with the knowledge to navigate the analytical landscape for these important molecules.
A Comparative Overview of Analytical Techniques
The characterization of brominated phenol derivatives relies on a suite of powerful analytical techniques. The choice of method is dictated by the specific analytical question, whether it be qualitative identification, quantitative determination, or structural elucidation. The primary techniques are broadly categorized into chromatography and spectroscopy.
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating complex mixtures of brominated phenols. Spectroscopic techniques , including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure and composition.
The following sections will provide a detailed comparison of these techniques, highlighting their strengths, limitations, and optimal applications for the analysis of brominated phenol derivatives.
Chromatographic Separations: HPLC vs. GC
Chromatography is the cornerstone of analyzing complex mixtures of brominated phenols, enabling their separation and subsequent quantification. The two most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a highly versatile technique for the separation of non-volatile and thermally labile compounds, making it well-suited for many brominated phenol derivatives. Reversed-phase HPLC is the most common mode used for these analyses.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
The choice of detector is critical for achieving the desired sensitivity and selectivity.
UV-Visible (UV-Vis) Spectroscopy: This is the most common detector for HPLC. Brominated phenols exhibit strong UV absorbance, typically around 280-290 nm. Diode Array Detectors (DAD) or Photo Diode Array (PDA) detectors can acquire the entire UV-Vis spectrum of each eluting peak, aiding in peak identification and purity assessment.
Fluorescence Spectroscopy: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While not all brominated phenols are naturally fluorescent, derivatization with a fluorescent tag can significantly lower detection limits. Fluorescence detectors can be 10 to 1,000 times more sensitive than UV detectors[1].
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and structural information. Electrospray ionization (ESI) is a common ionization technique for this purpose. HPLC-MS can provide molecular weight information and fragmentation patterns, enabling unambiguous identification of the analytes.[2]
Gas Chromatography (GC): High-Resolution Separation for Volatile Analogs
GC is a powerful technique for the separation of volatile and thermally stable compounds. While many brominated phenols have limited volatility, derivatization can make them amenable to GC analysis.
The polar hydroxyl group of phenols reduces their volatility. Derivatization is a chemical modification process that replaces the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing the volatility and thermal stability of the analyte.[3] Common derivatization reagents for phenols include:
Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen with a trimethylsilyl (TMS) group.[4]
Acylating agents: Such as acetic anhydride or heptafluorobutyric anhydride (HFBA), which form ester derivatives.[4][5]
Flame Ionization Detector (FID): A universal detector for organic compounds, but it offers limited selectivity.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for the analysis of brominated phenols.
Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, making it the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[6]
Comparative Performance: HPLC vs. GC-MS
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability
Non-volatile and thermally labile compounds.
Volatile and thermally stable compounds (often requires derivatization for phenols).
Sample Preparation
Often simpler, direct injection of liquid samples.
May require derivatization, which adds a step to the workflow.[3]
Separation Efficiency
Good resolution, especially with modern UHPLC systems.
Excellent resolution, capable of separating complex isomeric mixtures.
Sensitivity
Detector dependent; Fluorescence and MS offer high sensitivity.[1]
High sensitivity, especially with ECD and MS detectors.
Selectivity
Detector dependent; MS provides the highest selectivity.
High selectivity, particularly with MS detection.
Cost
Generally lower initial cost for a basic UV system.
Higher initial cost, especially for MS detectors.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are essential for the structural elucidation and confirmation of brominated phenol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used.
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the benzene ring. Bromine substitution generally causes a downfield shift of the adjacent protons.
Effect of Bromine Substitution: The electronegativity and anisotropic effects of the bromine atom influence the chemical shifts of nearby protons. The number of signals and their splitting patterns are dictated by the symmetry of the molecule.
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
Carbon Attached to Bromine (C-Br): The carbon atom directly bonded to a bromine atom experiences a "heavy atom effect," which can lead to a significant upfield shift compared to what would be expected based on electronegativity alone.[7] This is a key diagnostic feature in the ¹³C NMR spectra of brominated compounds. For phenol, the carbon attached to the hydroxyl group appears at a downfield chemical shift.[8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols. The broadness is due to hydrogen bonding.[9]
C-O Stretch: A strong absorption band in the region of 1260-1180 cm⁻¹ corresponds to the C-O stretching vibration.[9]
Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.[9]
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 500 cm⁻¹.[10] The exact position depends on the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound. A key feature of brominated compounds in MS is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern for each bromine atom in the molecule, which is a powerful diagnostic tool for identifying brominated compounds.
Fragmentation Patterns: The fragmentation patterns of brominated phenols in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of a bromine atom, a hydrogen atom, or a carbon monoxide molecule.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined experimental protocols. The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: Reverse-Phase HPLC-UV Analysis of Brominated Phenols
This protocol is suitable for the quantitative analysis of a mixture of brominated phenols in a water matrix.
1. Sample Preparation (Solid-Phase Extraction)
Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
Elute the retained brominated phenols with 5 mL of methanol.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-UV Analysis
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD/PDA detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% formic acid in water.
Solvent B: 0.1% formic acid in acetonitrile.
Gradient Elution:
0-5 min: 30% B
5-20 min: 30% to 80% B
20-25 min: 80% B
25-26 min: 80% to 30% B
26-30 min: 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 20 µL.
Detection: UV absorbance at 285 nm.
3. Data Analysis
Identify the brominated phenols in the sample by comparing their retention times with those of authentic standards.
Quantify the concentration of each analyte by constructing a calibration curve using a series of standard solutions of known concentrations.
Protocol 2: GC-MS Analysis of Brominated Phenols with Derivatization
This protocol is suitable for the sensitive and selective analysis of brominated phenols in a complex matrix.
1. Sample Preparation and Derivatization
Extract the brominated phenols from the sample matrix using an appropriate solvent (e.g., dichloromethane or a mixture of hexane and acetone).
Concentrate the extract to approximately 1 mL.
To the 1 mL extract, add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS or acetic anhydride) and 10 µL of a catalyst (e.g., pyridine).
Heat the mixture at 70°C for 30 minutes in a sealed vial.
Cool the reaction mixture to room temperature.
The derivatized sample is now ready for GC-MS analysis.
2. GC-MS Analysis
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-5ms or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp 1: 10°C/min to 200°C.
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
Injector Temperature: 250°C.
Injection Mode: Splitless.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 50-550.
3. Data Analysis
Identify the derivatized brominated phenols by comparing their retention times and mass spectra with those of derivatized standards.
Quantify the analytes using a calibration curve prepared from derivatized standards. The use of an internal standard is recommended for improved accuracy and precision.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC-UV and GC-MS analysis of brominated phenols.
Caption: Workflow for HPLC-UV analysis of brominated phenols.
Caption: Workflow for GC-MS analysis of brominated phenols.
Conclusion: Selecting the Optimal Analytical Strategy
The characterization of brominated phenol derivatives requires a thoughtful selection of analytical techniques. HPLC is a versatile and robust method for the separation and quantification of a wide range of these compounds, with the choice of detector dictating the sensitivity and selectivity. GC-MS, while often requiring a derivatization step, offers unparalleled separation efficiency and is highly sensitive for volatile and semi-volatile brominated phenols.
For unambiguous structural elucidation, a combination of spectroscopic techniques is indispensable. NMR provides the most detailed structural information, while IR offers valuable insights into the functional groups present. Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine through its characteristic isotopic pattern.
By understanding the principles, advantages, and limitations of each technique, and by adhering to validated experimental protocols, researchers can confidently and accurately characterize brominated phenol derivatives, ensuring the quality and integrity of their work in drug development and other scientific endeavors.
References
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. [Link]
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
PubMed. (2021). Migration of phenolic brominated flame retardants from contaminated food contact articles into food simulants and foods. Food Additives & Contaminants: Part A, 38(3), 483-493. [Link]
SciELO South Africa. (n.d.). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. [Link]
PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 275, 126015. [Link]
ResearchGate. (n.d.). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
PubMed. (2000). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Acta Pharmaceutica Hungarica, 70(1), 19-22. [Link]
PubMed. (1986). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Fresenius' Zeitschrift für analytische Chemie, 325(3), 291-292. [Link]
ResearchGate. (n.d.). 1H and13C NMR spectroscopy of brominated diphenyl ethers. A multiple linear regression analysis. [Link]
National Center for Biotechnology Information. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]
MDPI. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. [Link]
PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 275, 126015. [Link]
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.... [Link]
ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. [Link]
IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
PubMed. (2014). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Journal of separation science, 37(12), 1319-1326. [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]
JRC Publications Repository. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. [Link]
IMEKO. (n.d.). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. [Link]
National Center for Biotechnology Information. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link]
MDPI. (2022). Bromatological Analysis and Characterization of Phenolics in Snow Mountain Garlic. [Link]
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat 5-Amino-2,3-dibromophenol as a Halogenated, Toxic, and Amphoteric waste.
Primary Hazard: Severe skin/eye irritant; potential sensitizer.[1]
Critical Incompatibility:DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides. The amino-phenol moiety is highly susceptible to rapid, exothermic oxidation, potentially forming unstable quinone imines.
Disposal Stream:Halogenated Organic Waste . (Must be incinerated in a facility equipped with scrubbers to capture acid gases).
Mechanistic Insight: The "Why" Behind the Protocol
To ensure safety, we must understand the chemical behavior dictating these procedures.
Why Segregate from Oxidizers?
The amino (-NH2) and hydroxyl (-OH) groups on the benzene ring make this molecule electron-rich and easily oxidized. Mixing with oxidizing agents (like Nitric Acid) can trigger a runaway exothermic reaction, leading to fire or explosion.
Why "Halogenated" Waste?
The presence of two bromine atoms defines the disposal route. If incinerated in a standard organic waste kiln (lacking acid scrubbers), brominated compounds release Hydrogen Bromide (HBr) and can catalyze the formation of toxic brominated dioxins/furans. It must go to a high-temperature halogen-specific incinerator.
Amphoteric Nature:
As an aminophenol, this compound can react with both strong acids (protonating the amine) and strong bases (deprotonating the phenol). Neutral pH is the safest state for storage prior to disposal.
Pre-Disposal Assessment & Workflow
Before handling, verify the state of the waste. Use the logic flow below to determine the correct waste stream.
Figure 1: Decision tree for segregating brominated aminophenol waste. Note that high concentrations in non-halogenated solvents may require re-classification as halogenated waste.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from phenolic protons.
Applicability: Mother liquors, reaction byproducts dissolved in solvents.
pH Check (Self-Validating Step):
Dip a pH strip into the waste.
If pH < 4: Neutralize slowly with Sodium Bicarbonate to prevent acid-catalyzed hydrolysis or polymerization.
If pH > 10: Neutralize with dilute Acetic Acid to reduce reactivity.
Target: pH 6–8 is ideal for long-term stability in the waste container.
Solvent Compatibility:
Halogenated Solvents (DCM, Chloroform): Combine directly into the "Halogenated Organic" carboy.
Non-Halogenated Solvents (Methanol, Acetone):
Trace amounts (<1%): Can often go into Non-Halogenated waste (verify with your EHS officer).
Significant amounts (>1%):Must be bulked into the "Halogenated Organic" waste stream. The bromine content of the solute renders the entire mixture halogenated for incineration purposes.
Cap & Vent: Ensure the cap is vented if there is any risk of ongoing slow oxidation (pressure buildup).
Emergency Procedures: Spills
Parameter
Protocol
PPE Required
Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a P95 respirator if dust is present.
Small Spill (<5g)
1. Cover with dry sand or vermiculite.2. Scoop into a disposable container.3. Wipe area with a weak soap solution (phenols adhere to surfaces).
Skin Contact
Immediate Action: Flush with water for 15 minutes.[3][5][6] Do not use ethanol (this increases skin absorption of phenols). Use Polyethylene Glycol (PEG 300/400) if available to solubilize and remove the phenol.
Decontamination
Clean surfaces with a detergent solution. Verify no residue remains using a UV lamp (phenols often fluoresce) or colorimetric swab.
Regulatory & Compliance Data
RCRA Status (USA): While 5-Amino-2,3-dibromophenol is not explicitly "P" or "U" listed by name, it is a Characteristic Waste if it exhibits toxicity.
Waste Code Assignment:
If mixed with spent halogenated solvents: F001 / F002 .
If pure/solid: Assign D000 (Toxic) pending TCLP analysis, or manage as "Non-Regulated Chemical Waste" that is voluntarily treated as hazardous (Best Practice).